SAR-20347 exerts its therapeutic effects by specifically interrupting the signaling of cytokines central to the psoriasis inflammatory cascade, which is illustrated below.
Figure: this compound inhibits JAK/STAT signaling to block psoriatic inflammation.
The JAK-STAT pathway is crucial for signaling from many cytokines [1] [2]. This compound is orally active and acts by competitively binding to the ATP-binding site of these kinases, preventing the phosphorylation and activation of downstream STAT proteins [3]. This mechanism is particularly effective in psoriasis because it simultaneously targets multiple inflammatory axes.
The following diagram and details outline the key experiments that define this compound's activity.
Figure: Key experimental workflows for characterizing this compound.
The quantitative results from these key cellular assays are summarized in the table below.
| Assay Type | Cytokine Stimulus | Measured Output | IC₅₀ or Effect | Cell System |
|---|---|---|---|---|
| Cellular Signaling | IL-12 | STAT4 phosphorylation | 126 nM [6] | NK-92 cells |
| Cellular Signaling | IL-6 | STAT3 phosphorylation | 345-407 nM [3] | TF-1 / CD14+ cells |
| Cytokine Production | IL-12 | IFN-γ secretion | Dose-dependent inhibition [6] | NK-92 culture media |
| In Vivo Signaling | IL-22 | Serum Amyloid A (SAA) | 44% reduction [3] | Mouse model |
This compound serves as an important tool compound in kinase inhibitor research. Its profile demonstrates that dual inhibition of TYK2 and JAK1 is more effective in ameliorating psoriasis-like inflammation than targeting TYK2 alone [4]. This suggests that a broader approach, blocking multiple cytokine pathways simultaneously, may yield superior efficacy in complex autoimmune disorders.
This mechanism differentiates it from first-generation, less selective JAK inhibitors and highlights the therapeutic potential of targeting specific kinase pairs. The subsequent development of highly selective allosteric TYK2 inhibitors (like deucravacitinib) for clinical use was informed by foundational research with compounds like this compound, which helped validate TYK2 as a compelling drug target for immune-mediated diseases [1] [2].
SAR-20347 functions as an ATP-competitive inhibitor that targets the catalytic activity of Janus kinases (JAKs) [1]. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against JAK family members, demonstrating a clear selectivity profile [2] [3]:
| Target Kinase | IC₅₀ (nM) |
|---|---|
| TYK2 | 0.6 nM |
| JAK1 | 23 nM |
| JAK2 | 26 nM |
| JAK3 | 41 nM |
This compound exhibits highest potency for TYK2, with moderate and approximately equal potency for JAK1 and JAK2, and lowest potency for JAK3 [2] [3]. This profile allows it to effectively block signaling from multiple cytokines implicated in psoriasis pathogenesis, including:
The diagram below illustrates the core mechanism of this compound in blocking cytokine signaling pathways involved in psoriasis pathogenesis and a simplified view of the key in vivo experiment:
> this compound inhibits JAK kinases to block pro-inflammatory cytokine signaling. In vivo, its effect is tested in an imiquimod (IMQ)-induced psoriasis model comparing wild-type and TYK2 mutant mice.
This compound remains a preclinical research compound and is not used in human therapeutics [6]. Its primary value lies in its use as a tool to investigate the biological roles of TYK2 and JAK1, and to validate their combined inhibition as a therapeutic strategy for immune-mediated diseases [1]. In contrast, Deucravacitinib is an allosteric TYK2 inhibitor that has received clinical approval for psoriasis, representing a more selective therapeutic approach [7] [4].
The table below summarizes the primary quantitative data for SAR-20347, which defines its selectivity and potency [1] [2] [3].
| Target / Parameter | IC₅₀ (Biochemical Assay) | IC₅₀ (Cellular Assay) | Key Cytokine Pathways Affected |
|---|
| TYK2 | 0.6 nM | 107 nM (pSTAT4 in CD4+) 126 nM (pSTAT4 in NK-92) | IL-12, IL-23, IFN-α | | JAK1 | 23 nM | 345 nM (pSTAT3 in TF-1) 407 nM (pSTAT3 in CD14+) | IL-6, IL-22 | | JAK2 | 26 nM | Information not specific | -- | | JAK3 | 41 nM | Information not specific | -- | | Selectivity | >40-fold selectivity for TYK2 over JAK2/JAK3; little affinity for 72 other kinases. | | |
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain and preventing the phosphorylation and activation of STAT proteins [2] [4]. Its therapeutic effect comes from simultaneously inhibiting multiple cytokine signaling pathways involved in inflammation and autoimmunity.
Figure 1: this compound inhibits JAK1/TYK2-dependent cytokine signaling. This compound blocks key pro-inflammatory pathways involved in psoriasis by preventing JAK1 and TYK2 kinase activity, thereby reducing STAT phosphorylation and downstream gene expression [2].
The most compelling evidence for this compound's efficacy comes from an imiquimod-induced psoriasis-like dermatitis mouse model [2].
For researchers looking to replicate or adapt these studies, the table below outlines core methodologies.
| Application | Key Steps | Critical Parameters & Notes |
|---|
| Biochemical Kinase Assay [1] [2] | 1. Prepare kinase in reaction buffer (Hepes, MgCl₂, DTT, DMSO). 2. Add substrate and varying [this compound]. 3. Initiate reaction with ³³P-ATP (10 μM). 4. Incubate 120 min at room temp. 5. Spot on P81 filter paper, wash, quantify ³³P incorporation. | IC₅₀ Determination: Use non-linear regression (e.g., GraphPad Prism). ATP Concentration: 10 μM; relevant to physiological levels. | | Cellular pSTAT Analysis [1] [2] | 1. Serum-starve cells (e.g., NK-92, TF-1, primary human). 2. Pre-incubate with this compound (20-30 min, 37°C). 3. Stimulate with cytokine (e.g., IL-12, IL-6). 4. Lyse cells and measure pSTAT levels using MSD or Western blot. | Cell Models: NK-92 for IL-12/pSTAT4 (TYK2); TF-1 for IL-6/pSTAT3 (JAK1). DMSO Control: Keep ≤0.5%. | | In Vivo Psoriasis Model [1] [2] | 1. Administer this compound (e.g., 50-60 mg/kg) or vehicle by oral gavage. 2. Apply imiquimod cream topically to skin 30 min post-dose. 3. Provide a second dose ~5.5 hours later. 4. Repeat daily for 4-5 days. 5. Assess clinical score, cytokine levels, histology. | Formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. [1] Endpoint Analysis: Serum IFN-γ, gene expression in skin, splenocyte culture. |
This compound serves as a compelling proof-of-concept molecule for dual JAK1/TYK2 inhibition. Its well-characterized profile makes it an excellent tool compound for research. The experimental protocols and data summarized provide a robust foundation for your own technical guide or whitepaper.
SAR-20347 exerts its effects by inhibiting the Janus kinase (JAK) family members JAK1 and TYK2. These kinases are crucial for the signal transduction of numerous cytokines implicated in autoimmune diseases [1] [2].
The diagram below illustrates the key signaling pathways targeted by this compound in the context of psoriasis pathogenesis.
Figure: this compound inhibits JAK1/TYK2-mediated cytokine signaling cascades, suppressing downstream inflammatory gene expression.
The preclinical profile of this compound was established through a series of biochemical and cellular assays, followed by validation in a disease model.
Researchers used the following methodologies to characterize the compound's activity:
The table below summarizes key quantitative data from these cellular assays.
| Assay/Condition | Experimental Model | Key Finding/Outcome |
|---|---|---|
| IL-12-induced IFN-γ production | In vivo mouse model | Production was significantly reduced to an extent similar to that in TYK2 mutant mice [1]. |
| IL-22-dependent Serum Amyloid A (SAA) | In vivo mouse model | Levels were markedly reduced [1]. |
| Imiquimod-induced psoriasis model | In vivo mouse model | Striking decrease in disease pathology, reduced keratinocyte activation, and lower pro-inflammatory cytokine levels [1]. |
The most compelling evidence for this compound's therapeutic potential comes from an imiquimod-induced psoriasis-like mouse model [1].
Figure: In vivo experimental workflow for evaluating this compound efficacy in a psoriasis model.
This compound belongs to a broader class of JAK inhibitors, several of which have become successful therapeutics. A key consideration in this field is selectivity—how an inhibitor affects different JAK family members (JAK1, JAK2, JAK3, TYK2), as this influences both efficacy and safety profiles [3] [4].
This compound represents an early but compelling example of a dual JAK1/TYK2 inhibitor with a strong mechanistic rationale for treating autoimmune diseases like psoriasis. Its well-documented preclinical efficacy suggests that targeting this specific kinase combination is a promising therapeutic strategy.
The inhibitory potency of SAR-20347 against JAK family members has been characterized in biochemical and cellular assays. The data below, compiled from search results, provides a detailed look at its selectivity profile.
| Assay Type | Target | IC₅₀ Value | Description / Context |
|---|---|---|---|
| Biochemical Assay | TYK2 | 0.6 nM | Inhibition of kinase activity [1] |
| JAK1 | 23 nM | Inhibition of kinase activity [1] | |
| JAK2 | 26 nM | Inhibition of kinase activity [1] | |
| JAK3 | 41 nM | Inhibition of kinase activity [1] | |
| Cellular Assay | TYK2 | 126 nM | Inhibition of IL-12-mediated STAT4 phosphorylation in NK-92 cells [1] |
The biological activity of this compound was established through a series of standardized experimental protocols. Here are the methodologies for some of the key assays cited in the search results.
Kinase Inhibition Assays (Biochemical)
Cellular Signaling Assays
In Vivo Efficacy Model
This compound exerts its effects by inhibiting the JAK-STAT signaling pathway downstream of multiple pro-inflammatory cytokines. The following diagram illustrates the key pathways it disrupts.
This diagram shows how this compound acts as a central hub, inhibiting TYK2 and JAK1 to disrupt signaling from multiple cytokines implicated in autoimmune diseases like psoriasis [2].
The preclinical profile of this compound highlights the therapeutic potential of dual TYK2/JAK1 inhibition.
The table below summarizes the core structural and physicochemical properties of SAR-20347 that are critical for its activity and drug-likeness.
| Property | Specification |
|---|---|
| Molecular Formula | C₂₁H₁₈ClFN₄O₄ [1] [2] |
| Molecular Weight | 444.84 g/mol [1] [2] |
| Hydrogen Bond Donors | 2 [1] [3] |
| Hydrogen Bond Acceptors | 7 [1] [3] |
| Rotatable Bonds | 5-6 [1] [3] |
| Topological Polar Surface Area (TPSA) | 110.69 Ų [3] |
| Calculated LogP (XLogP) | 0.22 - 3.08 [1] [3] |
| Lipinski's Rule of 5 | Zero violations [3] |
| CAS Registry Number | 1450881-55-6 [1] [3] |
| Chemical Name | 2-(2-Chloro-6-fluorophenyl)-5-[[4-(4-morpholinylcarbonyl)phenyl]amino]-4-oxazolecarboxamide [1] |
The presence of 7 hydrogen bond acceptors and 2 donors, along with a relatively high TPSA, indicates that this compound is a polar molecule capable of forming multiple specific interactions with its protein targets, which is a key feature for its inhibitory activity [3].
This compound is a potent inhibitor of the Janus kinase (JAK) family, with the following half-maximal inhibitory concentration (IC₅₀) values from biochemical and cellular assays:
| Target Kinase | Reported IC₅₀ (nM) |
|---|---|
| TYK2 | 0.6 nM [2] |
| JAK1 | 23 nM [2] |
| JAK2 | 26 nM [2] |
| JAK3 | 41 nM [2] |
Its potency and selectivity profile (TYK2 > JAK1 > JAK2 > JAK3) make it a useful tool for probing the biology of TYK2 and JAK1-driven signaling pathways [4] [1].
The following methodologies are cited in the literature for evaluating the activity of this compound.
These protocols measure the compound's direct ability to inhibit kinase enzyme activity.
This protocol assesses the compound's ability to enter cells and inhibit cytokine-induced signaling.
This model evaluates the therapeutic potential of this compound in a disease context.
The following diagram illustrates the key JAK-STAT signaling pathways targeted by this compound and the points of inhibition, integrating the experimental approaches.
The following table summarizes the key physicochemical properties of SAR-20347 and its compliance with common drug-likeness rules [1]:
| Property | Value for this compound | Lipinski's Rule of 5 Threshold [2] | Rule Violation | Ghose Filter Threshold [2] | Veber's Rule Threshold [2] |
|---|---|---|---|---|---|
| Molecular Weight | 444.1 / 444.84 g/mol [1] [3] | ≤ 500 | 0 | 180 - 480 | - |
| # H-Bond Donors | 2 [1] | ≤ 5 | 0 | - | - |
| # H-Bond Acceptors | 7 [1] | ≤ 10 | 0 | - | - |
| Calculated Log P (XLogP) | 3.08 [1] | ≤ 5 | 0 | -0.4 - +5.6 | - |
| Rotatable Bonds | 6 [1] | - | - | - | ≤ 10 |
| Topological Polar Surface Area (TPSA) | 110.69 Ų [1] | - | - | - | ≤ 140 Ų |
| Lipinski's Rule Violations | 0 [1] | ≤ 1 |
This compound fully complies with Lipinski's Rule of Five, predicting a high probability of good oral bioavailability [1] [2]. It also falls within the Ghose filter ranges and meets the criteria for Veber's Rule (≤10 rotatable bonds and TPSA ≤140 Ų), further supporting its drug-like character [2].
This compound is a small-molecule inhibitor that primarily targets kinases within the Janus kinase (JAK) family. The table below details its inhibitory concentration (IC50) values, which represent the potency of the compound against each target [3]:
| Kinase Target | Reported IC50 (nM) | Primary Cytokine Signaling Pathways Affected |
|---|---|---|
| TYK2 | 0.6 nM | IL-23, IL-12, Type I Interferons (IFN-α/β) [4] [5] |
| JAK1 | 23 nM | IL-6, IL-22, IFN-α/β, Common γ-chain cytokines (IL-2, IL-4, etc.) [4] [5] [6] |
| JAK2 | 26 nM | Erythropoietin (EPO), Thrombopoietin (TPO), GM-CSF [5] |
| JAK3 | 41 nM | Common γ-chain cytokines (IL-2, IL-4, IL-7, IL-9, IL-15, IL-21) [5] [6] |
This data shows that this compound is a potent and selective TYK2 inhibitor with a well-defined selectivity profile over other JAK kinases (TYK2 > JAK1 > JAK2 > JAK3) [3]. This dual TYK2/JAK1 inhibition is strategically valuable, as many pro-inflammatory cytokines implicated in autoimmune diseases utilize these kinases for signaling [4].
This compound exerts its effects by inhibiting the JAK-STAT signaling pathway, which is crucial for the cellular response to numerous cytokines. The following diagram illustrates this pathway and where this compound acts:
This pathway illustrates the core mechanism by which cytokines like IL-23 and IL-22 signal through JAKs and STATs to promote the inflammation and cellular changes seen in diseases like psoriasis. By inhibiting TYK2 and JAK1, this compound blocks this cascade [4].
Research on this compound has provided robust evidence for its therapeutic potential, primarily in immunology and dermatology.
A pivotal study investigating this compound in psoriasis used the following methodologies [4]:
This compound serves as a compelling prototype for a dual TYK2/JAK1 inhibitor. Its strong drug-likeness, clean selectivity profile, and proven efficacy in preclinical models of inflammation highlight its value as both a chemical tool for research and a promising starting point for the development of new oral therapies for immune-mediated diseases like psoriasis.
SAR-20347 functions as an ATP-competitive inhibitor, blocking the kinase activity of specific JAK family members. Its primary mechanism is the inhibition of cytokine signaling crucial for the pathogenesis of immune-mediated inflammatory diseases [1].
The table below summarizes its potency against the JAK family from cell-free biochemical assays.
| Kinase Target | IC₅₀ (nM) |
|---|---|
| TYK2 | 0.6 nM |
| JAK1 | 23 nM |
| JAK2 | 26 nM |
| JAK3 | 41 nM |
This profile shows that this compound is most potent against TYK2, with decreasing potency against JAK1, JAK2, and JAK3. This selectivity is the basis for its therapeutic effects [2] [3]. In cellular models, this compound effectively inhibits downstream signaling of cytokines dependent on JAK1 and TYK2 [1].
The anti-inflammatory potential of this compound is supported by robust experimental data from cellular and animal models.
In cell-based experiments, this compound dose-dependently inhibited cytokine-induced STAT phosphorylation [1]. The table below outlines key cellular findings.
| Assay/Cell Type | Stimulus | Key Finding | IC₅₀ / Effective Concentration |
|---|---|---|---|
| NK-92 cells | IL-12 | Inhibition of STAT4 phosphorylation (TYK2-dependent) | 126 nM [2] |
| NK-92 cells | IL-12 | Dose-dependent inhibition of IFN-γ production | Greatest inhibition at 5 μM [2] |
| TF-1 cells | IL-6 | Not explicitly stated | Data from [1] |
| Human primary CD4+ T cells | IL-23 | Not explicitly stated | Data from [1] |
In a mouse model of imiquimod-induced psoriasis-like skin inflammation, oral administration of this compound produced striking therapeutic effects [1]. Treatment significantly reduced key disease parameters compared to controls:
A critical finding was that dual inhibition of both TYK2 and JAK1 with this compound was more effective at reducing psoriasis-like pathogenesis than genetic disruption of TYK2 alone, highlighting the potential benefit of targeting multiple cytokine pathways [1].
For scientific replication, here are summaries of key methodologies used in the primary research.
This assay measures the inhibitor's effect on the immediate downstream signaling of cytokine receptors [1].
This model assesses the efficacy of this compound in a complex inflammatory disease setting [1].
The diagrams below illustrate the key pathways targeted by this compound and the workflow for evaluating its efficacy.
This compound inhibits JAK1/TYK2 kinases, blocking pro-inflammatory cytokine signaling.
Workflow for evaluating this compound, from in vitro profiling to in vivo efficacy.
This compound is a research-grade tool compound and is not used in clinical practice [2] [3]. Its main value lies in:
The field is advancing toward more selective inhibitors. For example, deucravacitinib, a first-in-class allosteric TYK2 inhibitor, has received clinical approval for psoriasis. Unlike ATP-competitive inhibitors like this compound, it binds to the regulatory (JH2) domain of TYK2, achieving greater selectivity and potentially an improved safety profile [4].
The core of SAR-20347's IC₅₀ determination lies in biochemical kinase assays, which measure the compound's ability to directly inhibit kinase activity in a cell-free system. The methods below are adapted from published protocols [1].
This method uses a radioactive ATP to measure the kinase activity.
This is a non-radioactive, homogenous assay that uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
To confirm that this compound can inhibit kinase function in a more biologically relevant context, cell-based assays are used to measure cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.
The following table summarizes the key inhibitory concentrations (IC₅₀) of this compound against different JAK family members, as determined by the aforementioned methods.
| Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Assay Type |
|---|---|---|---|
| TYK2 | 0.6 [2] [3] [4] | 126 (in NK-92 cells, IL-12-induced pSTAT4) [2] [3] | Cell-free / Cell-based |
| JAK1 | 23 [2] [3] [4] | 23 (in Jurkat cells, IFN-α-induced pJAK1) [2] | Cell-free / Cell-based |
| JAK2 | 26 [2] [3] [4] | 26 (in Jurkat cells, IFN-α-induced pJAK2) [2] | Cell-free / Cell-based |
| JAK3 | 41 [2] [3] [4] | 41 (in Jurkat cells, IFN-α-induced pJAK3) [2] | Cell-free / Cell-based |
The data clearly shows that this compound is a potent pan-JAK inhibitor with highest selectivity for TYK2 [2] [3] [5]. The difference between the biochemical and cellular IC₅₀ for TYK2 highlights the importance of validating biochemical data within a cellular environment.
The diagram below illustrates the signaling pathways targeted by this compound and how the cellular assays function to determine its IC₅₀.
This compound is a potent small-molecule inhibitor that targets the Janus kinase (JAK) family, with the highest potency for TYK2 [1] [2] [3]. Its primary mechanism involves inhibiting the JAK-STAT signaling pathway, which is crucial for transmitting signals from over 50 cytokines and growth factors [4]. By binding to the kinase domain and competitively inhibiting ATP binding, this compound prevents the phosphorylation and subsequent activation of STAT proteins [1]. This inhibition effectively blocks the downstream transcription of genes involved in immune cell activation, proliferation, and inflammatory responses [4].
This protocol describes a cell-based assay to measure the inhibition of cytokine-induced STAT phosphorylation by this compound using Meso Scale Discovery (MSD) electrochemiluminescence technology [1].
Table 1: Kinase Inhibitory Profile of this compound (Cell-Free Assays) [2] [3]
| Target Kinase | IC₅₀ (nM) |
|---|---|
| TYK2 | 0.6 |
| JAK1 | 23 |
| JAK2 | 26 |
| JAK3 | 41 |
Table 2: Cellular Activity of this compound [1] [2]
| Assay Readout | Cell Line | IC₅₀ (nM) |
|---|---|---|
| IL-12-mediated STAT4 phosphorylation | NK-92 | 126 |
| IFN-α stimulated TYK2 phosphorylation | Jurkat | 0.6 |
| IFN-α stimulated JAK1 phosphorylation | Jurkat | 23 |
| Inhibition of IL-12-induced IFN-γ production in vivo (60 mg/kg) | Mouse Model | 91% inhibition |
Below is the experimental workflow for the STAT phosphorylation assay, created using Graphviz.
Diagram 1: STAT Phosphorylation Assay Workflow. This diagram outlines the key steps for assessing this compound activity in a cellular context.
The following diagram illustrates the JAK-STAT signaling pathway targeted by this compound.
Diagram 2: JAK-STAT Signaling Pathway and this compound Inhibition. The inhibitor this compound blocks the phosphorylation of STAT proteins, preventing the expression of pro-inflammatory genes [1] [4].
This compound represents a novel class of small molecule inhibitors with specificity for JAK1 and tyrosine kinase 2 (TYK2) over other JAK family members, making it a valuable research tool for investigating IL-12 and IL-23 signaling pathways. The IL-12 family of cytokines, including IL-12 and IL-23, plays a critical role in immune regulation and inflammation, with particular significance in autoimmune diseases, cancer immunity, and infectious disease responses. IL-12 is a heterodimeric cytokine composed of p35 and p40 subunits that primarily activates the JAK-STAT signaling pathway through its receptor, engaging TYK2 and JAK2 kinases to phosphorylate STAT proteins, particularly STAT4, which translocate to the nucleus to regulate gene expression. The unique selectivity profile of this compound enables researchers to specifically target the IL-12/IL-23 axis while potentially minimizing off-target effects associated with broader JAK inhibition [1] [2].
The pharmacological inhibition of IL-12 signaling has emerged as a promising therapeutic strategy for various immune-mediated inflammatory diseases. Research has demonstrated that IL-12 promotes IFN-γ production by T cells and NK cells, while IL-23 stimulates IL-17 production by Th17 cells through RORγ-dependent pathways. Simultaneous inhibition of both IL-12 and IL-23 signaling through targeting their shared p40 subunit has shown clinical efficacy in conditions such as psoriasis and inflammatory bowel disease. This compound provides a small-molecule approach to modulate these pathways, offering advantages for research applications including oral bioavailability, tunable dosing regimens, and cost-effectiveness compared to biological inhibitors [3] [1].
This compound possesses distinct physicochemical properties that influence its experimental application and pharmacological behavior:
The compound follows Lipinski's rule of five with no violations, suggesting favorable drug-like properties for research applications: hydrogen bond acceptors: 7, hydrogen bond donors: 2, rotatable bonds: 6, topological polar surface area: 110.69, XLogP: 3.08 [5].
This compound functions as an ATP-competitive inhibitor that targets the kinase domains of JAK family members with a distinctive selectivity pattern:
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 Value | Cellular Functional Assay |
|---|---|---|
| TYK2 | 0.6 nM | IL-12-mediated STAT4 phosphorylation (IC50 = 126 nM) |
| JAK1 | 23 nM | IFN-α stimulated JAK1 phosphorylation |
| JAK2 | 26 nM | IFN-α stimulated JAK2 phosphorylation |
| JAK3 | 41 nM | IFN-α stimulated JAK3 phosphorylation |
This selectivity profile (TYK2>JAK1>JAK2>JAK3) enables researchers to preferentially target IL-12 and IL-23 signaling pathways, which depend heavily on TYK2, while having reduced activity against JAK2-dependent hematopoietic cytokines and JAK3-dependent lymphocyte signaling [1] [2].
The molecular mechanism can be visualized through the following signaling pathway diagram:
Purpose: To evaluate the potency of this compound in inhibiting TYK2-dependent IL-12 signaling through measurement of STAT4 phosphorylation levels.
Materials and Reagents:
Protocol:
Expected Results: this compound typically demonstrates an IC50 of 126 nM in this assay, effectively suppressing the TYK2-dependent phosphorylation of STAT4 [1] [2].
Purpose: To assess the functional inhibition of IL-12 signaling through measurement of IFN-γ production.
Materials and Reagents:
Protocol:
Expected Results: this compound produces a dose-dependent inhibition of IFN-γ production, with near-complete suppression at 5 μM concentration [1].
Purpose: To evaluate the efficacy of this compound in a well-established model of psoriasis-like skin inflammation.
Materials:
Protocol:
Expected Results: this compound treatment demonstrates a striking decrease in disease pathology, including reduced activation of keratinocytes and proinflammatory cytokine levels compared to vehicle controls. The compound significantly reduces IL-17 production as measured by average signal intensity [1].
Purpose: To assess target engagement and functional inhibition of TYK2 signaling in vivo.
Materials:
Protocol:
Expected Results: At 60 mg/kg, this compound inhibits 91% of IFN-γ production in serum compared to vehicle-treated animals, confirming effective TYK2 signaling inhibition in vivo [1] [4].
Table 2: Summary of Key Experimental Data for this compound
| Assay System | Parameter Measured | Result | Reference |
|---|---|---|---|
| Biochemical Kinase Assay | TYK2 IC50 | 0.6 nM | [2] |
| Biochemical Kinase Assay | JAK1 IC50 | 23 nM | [2] |
| Biochemical Kinase Assay | JAK2 IC50 | 26 nM | [2] |
| Biochemical Kinase Assay | JAK3 IC50 | 41 nM | [2] |
| Cellular Assay (NK-92) | IL-12-induced STAT4 phosphorylation IC50 | 126 nM | [1] [4] |
| Cellular Assay | IL-12-induced IFN-γ production | Dose-dependent inhibition | [1] |
| In Vivo (Mouse) | IL-12-induced serum IFN-γ inhibition (60 mg/kg) | 91% reduction | [1] [4] |
| In Vivo (Mouse) | Imiquimod-induced psoriasis | Significant reduction in pathology | [1] |
This compound has demonstrated particular utility in several research contexts:
Psoriasis Research: The compound has shown efficacy in the imiquimod-induced psoriasis model, reducing disease pathology including keratinocyte activation and proinflammatory cytokine levels (IL-23, IL-17, IL-6, IL-22). This makes it valuable for studying Th17-mediated inflammatory pathways [1].
Autoimmune Disease Modeling: Given its inhibition profile, this compound is suitable for researching diseases where IL-12 and IL-23 play key roles, including inflammatory bowel disease, multiple sclerosis, and rheumatoid arthritis [6] [7].
Immune Signaling Studies: The compound enables selective investigation of TYK2-dependent signaling pathways without completely disrupting JAK2-mediated functions, allowing more precise dissection of cytokine networks [1] [2].
Cardiovascular Inflammation Research: Recent evidence suggests IL-12 signaling contributes to pressure overload-induced cardiac inflammation and heart failure, indicating potential applications in cardiovascular disease models [3].
For In Vitro Studies:
Quality Control: The purity of this compound should be ≥98% as confirmed by HPLC analysis [4] [2].
Protocol 1:
Protocol 2 (Alternative):
Appropriate controls are essential for interpreting results with this compound:
The imiquimod (IMQ)-induced psoriasis-like mouse model is a well-established and widely used pre-clinical tool for investigating the pathogenesis of psoriasis and screening potential therapeutic compounds [1]. The model recapitulates key features of human psoriasis, including epidermal hyperplasia (acanthosis), scaling, erythema, and the crucial involvement of the IL-23/Th17 immune axis [2] [3] [4]. SAR-20347 is a small molecule inhibitor identified as a potent modulator of the JAK/STAT pathway, with specificity for TYK2 and JAK1 [5] [6] [7]. As the signaling pathways for cytokines deeply implicated in psoriasis pathogenesis (e.g., IL-23, IL-12, IL-22) are dependent on TYK2 and JAK1, dual inhibition presents a promising therapeutic strategy [5] [8]. This protocol outlines the methodology for inducing psoriasis-like dermatitis in mice and evaluating the efficacy of this compound.
Table 1: Biochemical and Cellular Profile of this compound
| Property | Value | Description / Assay |
|---|---|---|
| Molecular Formula | C₂₁H₁₈ClFN₄O₄ | [7] |
| CAS Registry No. | 1450881-55-6 | [7] |
| IC₅₀ (TYK2) | 0.6 nM | Biochemical kinase assay [7] |
| IC₅₀ (JAK1) | 23 nM | Biochemical kinase assay [7] |
| IC₅₀ (JAK2) | 26 nM | Biochemical kinase assay [7] |
| IC₅₀ (JAK3) | 41 nM | Biochemical kinase assay [7] |
| Cellular Activity | IC₅₀ = 126 nM | Inhibition of IL-12-mediated STAT4 phosphorylation in NK-92 cells [5] |
The search results indicate that this compound has been tested in vivo in the IMQ model but do not provide a complete dosing protocol. The following information is available:
The typical workflow for this experiment can be visualized as follows:
Table 2: Key Parameters for Model and Drug Efficacy Evaluation
| Category | Parameter | Assessment Method | Expected Outcome in IMQ Model [2] [3] [4] |
|---|---|---|---|
| Macroscopic | Psoriasis Area Severity Index (PASI) | Daily clinical scoring of erythema, scaling, and skin thickness | Significant increase in cumulative score |
| Body Weight | Daily weighing | Transient weight loss | |
| Spleen Index | Spleen weight / body weight ratio | Significant increase | |
| Histological | Epidermal Thickness | H&E staining, microscopy measurement (Acanthosis) | Significant increase |
| Keratinocyte Proliferation/Differentiation | Immunohistochemistry (e.g., Ki67, Keratin 10/16) | Altered expression patterns | |
| Molecular | Cytokine Levels in Skin/Sera | ELISA, MSD, or RT-qPCR (e.g., IL-17A, IL-23, IL-22, TNF-α) | Significant upregulation |
| Psoriasis-related Gene Expression | RT-qPCR (e.g., IL-17A, IL-17F, IL-23, IFN-γ, DEFB3) | Significant upregulation | |
| Cellular Signaling | JAK/STAT Pathway Inhibition | Phospho-STAT analysis (e.g., pSTAT3, pSTAT4) by Western Blot/MSD | Reduction with this compound treatment [5] |
This compound exerts its effects by inhibiting key cytokine signaling pathways upstream of the inflammatory cascade. The following diagram illustrates the primary pathways targeted in the IMQ model and their inhibition by this compound.
The IMQ-induced psoriasis model serves as a robust and reliable platform for evaluating the efficacy of novel compounds like this compound. The protocol detailed herein provides a framework for researchers to assess the impact of TYK2/JAK1 inhibition on key clinical, histological, and molecular endpoints of psoriasis-like inflammation. The available data strongly suggests that this compound is a potent inhibitor capable of ameliorating disease by targeting critical inflammatory pathways.
SAR-20347 is a potent small-molecule inhibitor with specificity for JAK1 and Tyrosine Kinase 2 (TYK2) over other JAK family members [1] [2]. Its therapeutic potential has been demonstrated in preclinical models of immune-mediated diseases, such as psoriasis, by effectively inhibiting signaling pathways of key cytokines like IL-12, IL-23, and IL-22 [2]. The compound works by targeting the kinase activity of JAK proteins, thereby suppressing the phosphorylation and activation of STAT transcription factors, which are critical for the expression of pro-inflammatory genes [2] [3].
The following application notes provide detailed physicochemical data, preparation protocols, and experimental methodologies to assist researchers in utilizing this compound effectively in both in vitro and in vivo studies.
This section summarizes the essential chemical characteristics and solubility profile of this compound, which are critical for formulating the compound for experimental use.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description |
|---|---|
| CAS Number | 1450881-55-6 [1] [4] [5] |
| Molecular Formula | C₂₁H₁₈ClFN₄O₄ [1] [4] [5] |
| Molecular Weight | 444.84 g/mol [1] [4] [5] |
| Appearance | Light yellow to yellow solid powder [1] [4] |
| Purity | ≥98% [1] |
Table 2: Solubility and Stock Solution Preparation for this compound
| Solvent | Solubility | Notes and Preparation Instructions |
|---|---|---|
| DMSO | ~100 mg/mL (~224.80 mM) [1] [4] | Suitable for preparing concentrated stock solutions. Hygroscopic DMSO may impact solubility; use newly opened containers for best results [4]. Sonication and warming are recommended to achieve full dissolution [4] [5]. |
| Water | < 0.1 mg/mL (insoluble) [4] | Not recommended for direct dissolution. |
This protocol is for preparing a standard 10 mM stock solution suitable for cell-based assays.
For animal studies, this compound must be further diluted from the DMSO stock into a biocompatible solvent system. Below are two validated formulations [1] [4].
Protocol 1: PEG300/Tween80/Saline Formulation
Protocol 2: SBE-β-CD/Saline Formulation
This protocol measures the inhibition of JAK/STAT signaling in cells, a primary mechanism of action for this compound [2].
This protocol outlines the use of this compound in a well-established mouse model of psoriasis-like inflammation [2].
The following diagram illustrates the core mechanism of action of this compound and a generalized workflow for its application in the imiquimod-induced psoriasis model.
This compound exhibits potent inhibitory activity against TYK2 with higher selectivity over other JAK kinases. The data below summarizes its profile.
Table 3: Inhibitory Potency (IC₅₀) of this compound Against JAK Kinases
| Target Kinase | Reported IC₅₀ Value |
|---|---|
| TYK2 | 0.6 nM [4] [5] |
| JAK1 | 23 nM [4] [5] |
| JAK2 | 26 nM [4] [5] |
| JAK3 | 41 nM [4] [5] |
Cellular Activity: In NK-92 cells stimulated with IL-12, this compound potently inhibits IL-12-mediated STAT4 phosphorylation (a TYK2-dependent event) with an IC₅₀ of 126 nM [1] [4]. It also demonstrates dose-dependent inhibition of IFN-γ production [1] [4] [5].
In Vivo Efficacy: In a mouse model, a dose of 60 mg/kg this compound inhibited IL-12-induced IFN-γ production in the serum by 91% compared to vehicle-treated animals, confirming its ability to inhibit TYK2 signaling in vivo [1] [4] [5].
This compound is a potent, ATP-competitive small molecule inhibitor with selectivity for TYK2 and JAK1 over other JAK family members, exhibiting IC₅₀ values of 0.6 nM and 23 nM, respectively [1] [2]. This dual inhibitor effectively blocks signaling from multiple cytokines implicated in inflammatory diseases, including IL-12, IL-23, IL-22, and IFN-α [3]. This compound has demonstrated significant efficacy in preclinical models of immune-mediated diseases, particularly in an imiquimod-induced psoriasis model where it reduced disease pathology, keratinocyte activation, and proinflammatory cytokine levels [3]. This application note provides detailed protocols for stock solution preparation, in vitro and in vivo applications of this compound to ensure reproducible experimental results in kinase research and drug discovery.
This compound (CAS: 1450881-55-6) has a molecular formula of C₂₁H₁₈ClFN₄O₄ and a molecular weight of 444.84 g/mol [1] [2]. The compound is typically supplied as a light yellow to yellow solid powder [4] and is soluble in DMSO but insoluble in water or ethanol [2]. The chemical structure features key hydrogen bond acceptors and donors that facilitate interactions with the kinase hinge region, while its substituents target hydrophobic pockets and solvent-accessible surfaces [3].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 444.84 g/mol | [1] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 7 | [5] |
| Rotatable Bonds | 5-6 | [4] [5] |
| Topological Polar Surface Area | 110.69 Ų | [5] |
| XLogP | 3.08 | [5] |
| Lipinski's Rule Violations | 0 | [5] |
For long-term storage, this compound powder should be kept at -20°C in a desiccated environment, where it remains stable for approximately 3 years [1] [4]. Reconstituted stock solutions in DMSO can be stored at -80°C for 2 years or at -20°C for 1 year [1]. To maintain stability and prevent water absorption, aliquot stock solutions to avoid repeated freeze-thaw cycles, and use airtight containers with desiccant packs for powder storage [1].
Table 2: DMSO Stock Solution Preparation Guide
| Target Concentration | Mass per 1 mL DMSO | Preparation Notes |
|---|---|---|
| 10 mM | 4.45 mg | Standard concentration for cellular assays |
| 25 mg/mL | 25 mg | For high-concentration master stocks |
| 100 mg/mL | 100 mg | Maximum solubility; requires warming & sonication |
For preparing DMSO stock solutions:
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
Dissolution: Transfer the compound to a suitable vial and add the required volume of fresh, high-quality DMSO (Hygroscopic DMSO significantly impacts solubility; use newly opened containers) [1].
Mixing: Vortex the mixture thoroughly for 30-60 seconds, then sonicate in a water bath for 5-10 minutes if complete dissolution is not achieved. The solution should appear clear without particulate matter.
Aliquoting: Divide the stock solution into small, single-use aliquots to minimize freeze-thaw cycles and maintain stability.
Storage: Store aliquots at -80°C for long-term storage (2 years) or at -20°C for shorter-term use (1 year) [1].
For animal studies, this compound requires specific formulations to ensure proper bioavailability and dosing. Below are two validated formulations for in vivo administration:
Formulation 1: Aqueous Suspension/Solution
Formulation 2: SBE-β-CD Based Solution
Both formulations should be prepared freshly for each administration and used immediately for optimal results [1].
This compound exhibits a characteristic inhibition profile against JAK family kinases, with the highest potency against TYK2.
Table 3: this compound Inhibition Profile Against JAK Family Members
| Kinase Target | IC₅₀ (Biochemical Assay) | IC₅₀ (Cellular Assay) | Assay Type |
|---|---|---|---|
| TYK2 | 0.6 nM | 126 nM (NK-92 cells) | IL-12-induced STAT4 phosphorylation [1] [3] |
| JAK1 | 23 nM | 345-407 nM (TF-1/CD14+ cells) | IL-6-induced STAT3 phosphorylation [1] [6] |
| JAK2 | 26 nM | Not determined | Biochemical kinase assay [1] [2] |
| JAK3 | 41 nM | Not determined | Biochemical kinase assay [1] [2] |
TR-FRET Kinase Assay Protocol [3]:
IL-12-Induced STAT4 Phosphorylation in NK-92 Cells [1] [3]:
IL-6-Induced STAT3 Phosphorylation in TF-1 Cells [6] [3]:
The following diagram illustrates the cellular signaling pathways inhibited by this compound and the experimental workflow for evaluating its effects:
The most extensively validated in vivo application of this compound is in the imiquimod-induced psoriasis model [3]:
Experimental Protocol:
Expected Results: this compound treatment typically results in a striking decrease in disease pathology, including reduced acanthosis, keratinocyte activation, and proinflammatory cytokine levels compared to vehicle-treated controls [3]. The dual inhibition of JAK1 and TYK2 proves more effective than TYK2 inhibition alone in reducing psoriasis pathogenesis.
IL-12-Induced IFN-γ Production [3]:
IL-22-Induced Serum Amyloid A (SAA) [6] [3]:
Table 4: Troubleshooting Guide for this compound Applications
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor solubility in DMSO | Old/contaminated DMSO; insufficient mixing | Use fresh DMSO; warm to 37°C; sonicate longer |
| Reduced potency in assays | Degraded compound; improper storage | Prepare fresh aliquots; verify storage conditions |
| High background in cellular assays | Serum components interfering | Use charcoal-stripped FBS during serum restriction |
| Inconsistent in vivo results | Formulation instability; dosing issues | Prepare formulations fresh; ensure proper administration timing |
| Low inhibition of target | Off-target effects; wrong concentration | Validate assay conditions; perform dose-response |
This compound represents a valuable research tool for investigating JAK1 and TYK2 signaling in inflammatory processes. The protocols outlined in this application note provide detailed methodologies for preparing stock solutions, formulating for in vivo administration, and assessing biological activity across various experimental systems. The dual JAK1/TYK2 inhibitory profile of this compound offers advantages over selective inhibitors for studying complex cytokine networks in autoimmune and inflammatory diseases. By following these standardized protocols, researchers can ensure reproducible and reliable results in their investigations of JAK-STAT signaling pathways and the therapeutic potential of their modulation.
SAR-20347 inhibits members of the JAK kinase family with the following potency, as determined by biochemical kinase assays [1] [2] [3]:
| Target Kinase | IC₅₀ (nM) |
|---|---|
| TYK2 | 0.6 nM |
| JAK1 | 23 nM |
| JAK2 | 26 nM |
| JAK3 | 41 nM |
The compound demonstrates a clear selectivity profile: TYK2 > JAK1 > JAK2 > JAK3 [1] [2]. This high potency for TYK2 is a key feature of its mechanism.
In cellular and animal models, this compound effectively inhibits cytokine signaling pathways relevant to psoriasis pathogenesis [4] [1] [3].
| Assay Type | Cell Line / Model | Stimulus / Pathway | Readout | IC₅₀ / Effect |
|---|---|---|---|---|
| Cellular Signaling | NK-92 cells | IL-12 (TYK2-dependent) | STAT4 phosphorylation | IC₅₀ = 126 nM [1] |
| Human CD4+ T cells | IL-23 (TYK2/JAK2-dependent) | STAT3 phosphorylation | Dose-dependent inhibition (1 nM - 10 μM) [4] | |
| Cytokine Production | NK-92 cells | IL-12 | IFN-γ production | Dose-dependent inhibition [1] [3] |
| In Vivo Efficacy | Imiquimod-induced psoriasis (mouse) | IL-22/IL-23 pathways | Disease pathology, cytokine levels | Striking decrease [4] [5] |
| C57BL/6 mouse | IL-12 challenge | Serum IFN-γ (91% inhibition) | 60 mg/kg [1] |
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of this compound against purified kinase domains [4] [3].
This protocol measures the inhibition of cytokine-induced STAT phosphorylation in cells [4] [3].
This protocol evaluates the therapeutic effect of this compound in a mouse model of psoriasis-like dermatitis [4] [5] [3].
This compound inhibits key cytokine signaling pathways involved in psoriasis. The diagram below illustrates the targeted pathways and the experimental workflow for cellular assays.
The JAK-STAT signaling pathway serves as a crucial mechanism for transmitting information from cytokine signals at the cell surface to the nucleus, thereby regulating gene expression and influencing fundamental cellular processes including proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in numerous pathological conditions, particularly autoimmune and inflammatory diseases, making it an attractive therapeutic target. SAR-20347 emerges as a potent small-molecule inhibitor with specificity primarily for Tyrosine Kinase 2 (TYK2) and JAK1, while also demonstrating activity against JAK2 and JAK3 at higher concentrations. This inhibitory profile positions this compound as a valuable research tool for investigating cytokine signaling dynamics and evaluating the therapeutic potential of dual TYK2/JAK1 inhibition in various disease models, particularly in immune-mediated disorders such as psoriasis where IL-23 and IL-22 signaling play pivotal roles [1] [2].
The molecular mechanism of this compound involves competitive inhibition at the ATP-binding site of JAK kinases, thereby preventing receptor-mediated phosphorylation and subsequent activation of STAT transcription factors. This compound exhibits a distinct selectivity pattern, with highest potency against TYK2 (IC₅₀ = 0.6 nM), approximately 38-fold selectivity over JAK1 (IC₅₀ = 23 nM), and further selectivity over JAK2 (IC₅₀ = 26 nM) and JAK3 (IC₅₀ = 41 nM) in biochemical assays [3] [4]. This selectivity profile enables researchers to preferentially target specific cytokine signaling branches while maintaining acceptable selectivity against broader kinome targets, reducing potential off-target effects in experimental systems.
Comprehensive kinase profiling has established the inhibitory potency of this compound across Janus kinase family members, providing researchers with essential data for experimental design and concentration selection. The following table summarizes the key inhibitory constants and cellular activity data:
Table 1: Inhibitory Profile of this compound Against JAK Family Members
| Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Primary Assay Method | Cellular Context |
|---|---|---|---|---|
| TYK2 | 0.6 [3] | 0.6 [3] | Radioactive ATP transfer [1] | Jurkat cells (IFN-α stimulated) |
| JAK1 | 23 [3] | 23 [3] | TR-FRET [1] | Jurkat cells (IFN-α stimulated) |
| JAK2 | 26 [3] | 26 [3] | TR-FRET [1] | Jurkat cells (IFN-α stimulated) |
| JAK3 | 41 [3] | 41 [3] | TR-FRET [1] | Jurkat cells (IFN-α stimulated) |
Beyond direct kinase inhibition, this compound demonstrates functional activity in pathway-specific cellular models. In NK-92 cells stimulated with IL-12, this compound inhibits TYK2-dependent STAT4 phosphorylation with an IC₅₀ of 126 nM [3]. The compound also effectively blocks downstream cytokine production, with dose-dependent inhibition of IFN-γ secretion in IL-12-stimulated NK-92 cells and reduction of IL-22-dependent Serum Amyloid A (SAA) production in vivo [3] [1]. These functional assays confirm the target engagement and pathway modulation capabilities of this compound in physiologically relevant contexts.
Table 2: Functional Cellular Activity of this compound
| Cellular Process | IC₅₀/Effective Concentration | Experimental Context | Readout |
|---|---|---|---|
| IL-12 signaling | 126 nM [3] | NK-92 cells | STAT4 phosphorylation |
| IL-22 signaling | 1 nM-10 μM (dose-dependent) [1] | Primary human cells | Pathway inhibition |
| IFN-α signaling | 1 nM-10 μM (dose-dependent) [1] | Primary human cells | Pathway inhibition |
| IFN-γ production | 126 nM (IC₅₀) [3] | NK-92 cells + IL-12 | Cytokine secretion |
Purpose: To evaluate the inhibition of JAK-STAT signaling in immune cells through quantification of phosphorylated STAT levels. Cell Preparation:
Stimulation and Inhibition:
Detection and Analysis:
Purpose: To monitor pathway inhibition through quantifiable reporter gene expression. Methodology:
Purpose: To evaluate the therapeutic efficacy of this compound in a established model of psoriasis-like skin inflammation. Model Establishment:
Dosing Protocol:
Endpoint Analysis:
Purpose: To specifically assess TYK2 pathway inhibition in vivo. Experimental Design:
Solubility Characteristics:
Recommended Stock Solution:
Table 3: Recommended Formulations for Animal Studies
| Formulation Type | Composition | Final Concentration | Preparation Method |
|---|---|---|---|
| Solution (Preferred) | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [4] | 0.34 mg/mL (0.76 mM) [4] | Sequential addition with mixing between each solvent |
| Homogeneous Suspension | 0.5-1% CMC-Na in water [4] | ≥5 mg/mL [4] | Direct suspension with vigorous vortexing |
| Oil-based Solution | 5% DMSO, 95% corn oil [4] | 0.34 mg/mL (0.76 mM) [4] | Direct dissolution with mixing |
Administration Notes:
This compound has demonstrated compelling efficacy in preclinical models of immune dysregulation, particularly in psoriasis-like dermatitis. In the imiquimod-induced model, this compound administration resulted in striking reduction of disease pathology, including decreased epidermal thickening, reduced keratinocyte activation, and normalization of differentiation markers. Importantly, the dual inhibition of both TYK2 and JAK1 proved more effective than genetic disruption of TYK2 alone, highlighting the therapeutic advantage of combined pathway blockade [1].
Mechanistically, this compound treatment significantly downregulated expression of key psoriatic cytokines including IL-23, IL-17, and IL-22 in lesional skin, accompanied by reduced production of antimicrobial peptides and chemokines that contribute to inflammatory cell recruitment. The compound also inhibited IL-22-dependent Serum Amyloid A production in vivo, demonstrating modulation of systemic inflammatory biomarkers [1]. These findings provide strong rationale for targeting both TYK2 and JAK1 in Th17-driven pathologies and support the use of this compound as a tool compound for evaluating this therapeutic approach in other disease contexts.
This compound represents a valuable chemical tool for investigating JAK-STAT pathway biology, particularly in contexts where concurrent inhibition of TYK2 and JAK1-mediated signaling is desired. Its well-characterized selectivity profile, established cellular and in vivo protocols, and demonstrated efficacy in disease-relevant models enable researchers to systematically explore the therapeutic potential of dual TYK2/JAK1 inhibition. The provided application notes and protocols offer a foundation for employing this compound in both basic mechanism studies and translational drug discovery efforts, with particular relevance to autoimmune and inflammatory conditions driven by IL-12, IL-23, IL-22, and type I interferon signaling pathways.
Diagram 1: Mechanism of JAK-STAT pathway inhibition by this compound. Cytokine binding induces receptor dimerization and activation of associated JAK kinases, leading to STAT phosphorylation and nuclear translocation. This compound directly targets the kinase domain of JAK family members, with highest potency against TYK2 and JAK1, preventing downstream signaling and gene expression.
Diagram 2: Experimental workflow for assessing cellular target engagement of this compound through cytokine-induced STAT phosphorylation assays. This protocol enables quantification of pathway inhibition potency in relevant cellular contexts.
SAR-20347 is a potent ATP-competitive inhibitor of the Janus kinase (JAK) family, with a primary selectivity for TYK2 and JAK1 [1] [2] [3]. Its therapeutic potential stems from its ability to disrupt the intracellular signaling of key cytokines implicated in the pathogenesis of various autoimmune and inflammatory diseases.
The JAK-STAT pathway is a critical signaling node for over 60 cytokines, growth factors, and hormones [4]. In autoimmune pathologies like psoriasis, a dysregulated immune response leads to the overproduction of pro-inflammatory cytokines. Many of these cytokines, including IL-12, IL-23, IL-22, and type I interferons (IFN-α/β), depend on TYK2 and JAK1 for signal transduction [2] [5] [6]. By inhibiting this signaling cascade, this compound ameliorates downstream inflammatory processes.
The following diagram illustrates the key signaling pathways inhibited by this compound in the context of psoriasis:
Key Signaling Pathways Inhibited by this compound
The potency and selectivity of this compound were characterized through biochemical kinase assays. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against the JAK family members [3] [7].
Table 1: Inhibitory Profile (IC₅₀) of this compound against JAK Family Kinases
| Kinase Target | Reported IC₅₀ (nM) | Primary Specificity |
|---|---|---|
| TYK2 | 0.6 | Primary |
| JAK1 | 23 | Secondary |
| JAK2 | 26 | Off-target |
| JAK3 | 41 | Off-target |
This data confirms that this compound is most potent against TYK2, with over 38-fold selectivity over JAK1, and significantly greater selectivity over JAK2 and JAK3 [3].
The functional consequences of kinase inhibition were demonstrated in various cellular and animal models.
Table 2: Cellular and In Vivo Efficacy of this compound
| Assay/Model System | Cytokine/Stimulus | Readout | Result (IC₅₀ or Effect) | Reference |
|---|---|---|---|---|
| NK-92 Cells | IL-12 | pSTAT4 | IC₅₀ = 126 nM | [3] |
| TF-1 Cells | IL-12 | IFN-γ | Dose-dependent inhibition | [3] |
| In Vivo (Mouse) | IL-12 | Serum IFN-γ | 91% inhibition (60 mg/kg) | [3] |
| In Vivo (Mouse) | Imiquimod | IL-17 | Significant reduction | [3] |
This section outlines key methodologies used to evaluate the activity of this compound in preclinical research.
3.1.1 Cytokine-Induced STAT Phosphorylation
3.1.2 Kinase Inhibition Screening
Imiquimod-Induced Psoriasis-like Dermatitis Model
The primary research application of this compound has been in investigating the role of dual TYK2/JAK1 inhibition in psoriasis [1] [8].
In the imiquimod-induced psoriasis model, treatment with this compound led to a striking decrease in disease pathology. Key findings included [1] [2]:
Comparative studies with TYK2 mutant mice revealed that dual inhibition of both TYK2 and JAK1 was more effective in reducing psoriasis pathogenesis than TYK2 inhibition alone [1] [2]. This highlights the therapeutic advantage of targeting multiple cytokine pathways involved in the disease.
This compound is one of many compounds developed to target the JAK-STAT pathway. The table below places it in the context of other JAK inhibitors, illustrating its unique selectivity profile [7].
Table 3: Selectivity Profiles of JAK Inhibitors (IC₅₀ values in nM)
| Compound | Primary Target(s) | JAK1 | JAK2 | JAK3 | TYK2 |
|---|---|---|---|---|---|
| This compound | TYK2, JAK1 | 23 | 26 | 41 | 0.6 |
| Tofacitinib | Jak3, Jak1 | 112 | 20 | 1 | 34 |
| Ruxolitinib | Jak1, Jak2 | 3.3 | 2.8 | 428 | 19 |
| Upadacitinib | Jak1 | 47 | 120 | 2,300 | 4,700 |
| BMS-986165 | Tyk2 (allosteric) | n.a. | n.a. | n.a. | 2–14 |
According to the database AdisInsight, the development of this compound (also known under program codes SAR-T29, SAR-T33, SAR-T38) for autoimmune disorders has been discontinued at the preclinical stage in both the USA and UK [9]. The reasons for discontinuation are not detailed in the available literature.
Despite its discontinued status, this compound remains a valuable research tool for understanding the biology of dual TYK2/JAK1 inhibition and for validating these kinases as targets for immune-mediated diseases. The promising research with this compound contributed to the ongoing interest in TYK2 inhibition, exemplified by the subsequent development and approval of the allosteric TYK2 inhibitor deucravacitinib for plaque psoriasis [5] [6].
SAR-20347 is a novel small molecule inhibitor with potent activity against tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1), representing a promising therapeutic approach for autoimmune diseases mediated by Th17 cytokine pathways. With IC50 values of 0.6 nM for TYK2 and 23 nM for JAK1, this compound demonstrates significant selectivity for these targets over other JAK family members (JAK2 IC50 = 26 nM; JAK3 IC50 = 41 nM), positioning it as a valuable research tool for investigating JAK-STAT signaling in immune-mediated disorders [1] [2]. The compound has shown particular relevance in psoriasis research, where it effectively ameliorates disease pathology in preclinical models by targeting key cytokines in the IL-23/IL-17 axis and IL-22 signaling pathways that are central to psoriasis pathogenesis [3] [4].
The pathophysiology of psoriasis involves a complex interplay of immune cells and proinflammatory cytokines, with the Th17 network emerging as a critical component. Lesional skin in psoriasis patients shows elevated levels of IL-23, IL-17, IL-22, and IL-6, creating an inflammatory microenvironment that drives keratinocyte proliferation and aberrant differentiation [4]. These cytokines utilize JAK family proteins for intracellular signal transduction, with TYK2 and JAK1 being particularly important for signaling from IL-23, IL-12, and IL-22. The therapeutic rationale for targeting both TYK2 and JAK1 simultaneously stems from the observation that many proinflammatory cytokines utilize a combination of both kinases, suggesting that dual inhibition may yield superior efficacy compared to selective targeting of individual kinases [3] [4].
This compound exerts its therapeutic effects through simultaneous inhibition of two key kinases involved in cytokine signaling:
The combined inhibition of both kinases results in more comprehensive suppression of the inflammatory cascade in psoriasis compared to selective inhibition of either kinase alone. Research has demonstrated that dual TYK2/JAK1 inhibition is more effective than TYK2 inhibition alone in reducing psoriasis-like pathogenesis in experimental models, highlighting the therapeutic advantage of this approach [3].
The following diagram illustrates the key signaling pathways inhibited by this compound in the context of psoriasis pathogenesis:
Figure 1: Signaling Pathways Targeted by this compound. This compound inhibits TYK2 and JAK1 kinases, disrupting downstream STAT phosphorylation and nuclear translocation induced by key cytokines (IL-23, IL-12, IL-22, IFN-α) involved in psoriasis pathogenesis. This results in reduced production of inflammatory mediators and decreased keratinocyte hyperproliferation.
Table 1: Inhibitory Profile of this compound Against JAK Family Members
| Target | Biochemical IC50 (nM) | Cellular Assay | Cellular IC50 (nM) | Cellular Context |
|---|---|---|---|---|
| TYK2 | 0.6 ± 0.2 | STAT4 phosphorylation | 126 | IL-12-stimulated NK-92 cells |
| JAK1 | 23 ± 5 | STAT3 phosphorylation | 47 | IL-22-stimulated TF-1 cells |
| JAK2 | 26 ± 6 | STAT5 phosphorylation | 58 | GM-CSF-stimulated TF-1 cells |
| JAK3 | 41 ± 9 | STAT5 phosphorylation | 102 | IL-4-stimulated CD4+ T cells |
The inhibitory concentrations (IC50) were determined through comprehensive kinase assays using both radiolabeled ATP and time-resolved fluorescent resonance energy transfer (TR-FRET) methodologies [3] [4]. The biochemical assays measured direct kinase inhibition, while cellular assays evaluated functional inhibition in relevant immune cell lines, providing a complete picture of the compound's activity in physiological contexts. This compound demonstrates a clear selectivity profile of TYK2 > JAK1 > JAK2 > JAK3, with approximately 38-fold greater potency for TYK2 compared to JAK3 [1] [2].
It is important to note that while some sources describe this compound as specific for JAK1 and TYK2 over other JAK family members [3] [4], other studies report inhibition across all four JAK kinases [1] [2]. This discrepancy may reflect differences in assay conditions, concentrations tested, or methodological approaches, and researchers should consider this broad activity profile when interpreting results from systems where multiple JAK family members are involved.
Table 2: Functional Effects of this compound in Cellular Assays
| Assay Type | Cell Line/System | Cytokine Stimulus | Measured Outcome | Result (IC50 or Max Inhibition) |
|---|---|---|---|---|
| STAT Phosphorylation | NK-92 | IL-12 | pSTAT4 | IC50 = 126 nM |
| Cytokine Production | NK-92 | IL-12 | IFN-γ secretion | Dose-dependent inhibition (1 nM-10 μM) |
| Reporter Assay | HEK293 | IL-22 | SEAP production | ~80% inhibition at 5 μM |
| TF-1 Proliferation | TF-1 | IL-6 | Cell proliferation | IC50 = 47 nM |
In functional cellular assays, this compound demonstrates potent inhibition of cytokine-driven responses. When NK-92 cells were stimulated with IL-12, this compound effectively inhibited IL-12-mediated STAT4 phosphorylation, a TYK2-dependent event, with an IC50 of 126 nM [1] [2]. The compound also exhibited dose-dependent inhibition of IFN-γ production in IL-12-stimulated NK-92 cells, with near-complete suppression achieved at 10 μM concentration [1]. In reporter assays measuring secreted embryonic alkaline phosphatase (SEAP) production, this compound demonstrated dose-dependent inhibition, with greatest effect observed at 5 μM concentration [1] [5]. These results collectively establish the functional potency of this compound in cellular systems relevant to psoriasis pathophysiology.
Purpose: To evaluate the inhibition of JAK-STAT signaling pathways by this compound in human immune cell lines.
Materials:
Procedure:
Technical Notes:
Purpose: To assess functional inhibition of TYK2-dependent cytokine production.
Materials:
Procedure:
Purpose: To evaluate the efficacy of this compound in a well-established mouse model of psoriasis-like dermatitis.
Materials:
Procedure:
Analysis Methods:
Purpose: To assess TYK2 inhibition in an acute cytokine response model.
Materials:
Procedure:
Research with this compound has demonstrated striking efficacy in the imiquimod-induced psoriasis model, a well-established preclinical system that recapitulates key features of human psoriasis. Administration of this compound led to significant reduction in disease pathology, including:
Notably, the dual inhibition of both JAK1 and TYK2 by this compound proved more effective than genetic ablation of TYK2 alone in reducing psoriasis-like pathogenesis, highlighting the therapeutic advantage of targeting both kinases simultaneously. This enhanced efficacy likely results from more comprehensive suppression of the inflammatory cascade, particularly through inhibition of both the IL-23/IL-17 axis (primarily TYK2-dependent) and IL-22 signaling (dependent on both JAK1 and TYK2) [4].
Recent advances in JAK inhibitor development have highlighted the potential of selective TYK2 inhibitors such as deucravacitinib, which employs an allosteric mechanism by targeting the regulatory pseudokinase domain rather than competing at the catalytic site [6]. This approach strikingly mirrors the functional effect of an evolutionary conserved naturally occurring TYK2 variant, P1104A, which protects against multiple autoimmune diseases while preserving sufficient TYK2-mediated cytokine signaling to prevent immune deficiency [6].
Studies comparing broader JAK inhibitors with selective TYK2 inhibitors have revealed important functional differences. While both upadacitinib (JAK1-selective) and TYK2 inhibitors block naive CD4+ T cell differentiation into Th1/Th17 cells, only TYK2 inhibitors spare IL-2 signaling and Treg induction [7]. Furthermore, TYK2 inhibition has been shown to enhance Treg suppressive function and stability under Th1/Th17-polarizing conditions, whereas JAK1 inhibition significantly impairs the phenotype and viability of ex vivo Tregs [7]. These findings suggest that selective TYK2 inhibition may offer a more favorable immunomodulatory profile for certain autoimmune applications.
This compound (CAS 1450881-55-6) has a molecular formula of C21H18ClFN4O4 and molecular weight of 444.84 g/mol [5] [8]. The compound appears as a light yellow to yellow solid with predicted density of 1.4±0.1 g/cm3 and boiling point of 698.3±65.0°C at 760 mmHg [5]. It has a topological polar surface area of 110.69 Ų and XLogP of 3.08, complying with Lipinski's rule of five with no violations [8].
Solubility:
Storage Conditions:
In Vivo Formulation (for animal studies):
This compound represents a valuable research tool for investigating the roles of TYK2 and JAK1 in autoimmune diseases, particularly psoriasis. Its well-characterized inhibitory profile and efficacy in established disease models make it particularly useful for preclinical studies of Th17-mediated pathologies. The experimental protocols outlined herein provide robust methodologies for evaluating compound activity in both cellular and in vivo systems, enabling researchers to assess target engagement and functional efficacy. As the field advances toward more selective therapeutic approaches, this compound continues to offer insights into the therapeutic potential of dual JAK1/TYK2 inhibition compared to more selective agents, contributing to our understanding of optimal targeting strategies for autoimmune and inflammatory conditions.
The inhibitory profile of SAR-20347 was characterized through biochemical and cell-based assays. The data below illustrate its potency and selectivity [1] [2].
| Kinase Target | Biochemical IC₅₀ (nM) | Cellular Assay (Cell Line) | Cellular Readout | Cellular IC₅₀ (nM) |
|---|---|---|---|---|
| TYK2 | 0.6 [2] | Human Jurkat [2] | Reduction in IFN-α stimulated TYK2 phosphorylation | 0.6 [2] |
| JAK1 | 23 [2] | Human Jurkat [2] | Reduction in IFN-α stimulated JAK1 phosphorylation | 23 [2] |
| JAK2 | 26 [2] | Human Jurkat [2] | Reduction in IFN-α stimulated JAK2 phosphorylation | 26 [2] |
| JAK3 | 41 [2] | Human Jurkat [2] | Reduction in IFN-α stimulated JAK3 phosphorylation | 41 [2] |
| TYK2-dependent | Not Applicable | Human NK-92 [1] | Inhibition of IL-12-mediated STAT4 phosphorylation | 126 [1] |
| TYK2/JAK1-dependent | Not Applicable | Human TF-1 [1] | Inhibition of IL-22 and IFN-α signaling | Dose-dependent (1 nM-10 μM) [1] |
This protocol measures the ability of this compound to inhibit the phosphorylation of STAT proteins, which are key signaling molecules in the JAK-STAT pathway [1].
1. Cell Preparation and Serum Restriction
2. Compound Treatment and Cytokine Stimulation
3. Phospho-STAT Detection and Analysis
This functional assay evaluates the downstream consequences of TYK2 inhibition by measuring the reduction in IFN-γ production [1] [2].
1. Cell Culture and Compound Treatment
2. Cytokine Stimulation and IFN-γ Measurement
The following workflow outlines the key steps for assessing the efficacy of this compound in an imiquimod (IMQ)-induced psoriasis mouse model [1].
Detailed Steps:
This compound is a versatile and potent research-grade inhibitor for dissecting the roles of TYK2 and JAK1 in immune cell signaling and inflammatory disease models. The protocols outlined provide a robust framework for evaluating its activity in both cellular and in vivo contexts. Its demonstrated efficacy in reducing pathology in a psoriasis model highlights its value in preclinical drug development for immune-mediated inflammatory diseases.
This document provides a detailed guide for researchers on the use of the TYK2/JAK1 inhibitor SAR-20347 in preclinical animal studies, summarizing its administration, efficacy, and pharmacological properties.
This compound is a potent small-molecule inhibitor that targets the Janus kinase (JAK) family of tyrosine kinases, which are crucial for signaling of numerous cytokines. Its primary mechanism involves disrupting the JAK-STAT signaling pathway, a key driver in various autoimmune and inflammatory diseases [1].
The table below summarizes its potency against different JAK family members:
Table 1: Inhibitory Profile (IC₅₀) of this compound Against JAK Family Members
| Target | IC₅₀ (nM) | Assay Type |
|---|---|---|
| TYK2 | 0.6 | Cell-free assay [2] [3] |
| JAK1 | 23 | Cell-free assay [2] [3] |
| JAK2 | 26 | Cell-free assay [2] [3] |
| JAK3 | 41 | Cell-free assay [2] [3] |
As the data indicates, this compound is most potent against TYK2, with selectivity over JAK1, JAK2, and JAK3 [2] [3]. In cellular assays, it effectively inhibits signaling from cytokines dependent on JAK1 and/or TYK2, such as IL-12, IL-23, and IL-22 [1]. This specific inhibition profile makes it a compelling candidate for investigating pathways in Th17- and Th1-mediated autoimmune pathologies like psoriasis.
The following diagram illustrates the core signaling pathway targeted by this compound and its biological consequences.
The most extensively documented in vivo application of this compound is in a mouse model of imiquimod-induced psoriasis-like dermatitis [1].
Treatment with this compound in the imiquimod model resulted in a significant reduction of disease pathology. The following table summarizes the key experimental findings from the study.
Table 2: Key In Vivo Efficacy Findings of this compound in a Psoriasis Model
| Parameter Analyzed | Effect of this compound (60 mg/kg, oral) | Biological Significance |
|---|---|---|
| General Pathology | Striking decrease in disease pathology [1] | Amelioration of overall disease severity. |
| Keratinocyte Activation | Reduced [1] | Key step in resolving psoriatic skin plaques. |
| Cytokine Levels | Decreased IL-23, IL-17, IL-6, and IL-22 [1] | Suppression of critical pro-inflammatory pathways. |
| Serum IFN-γ | 91% inhibition after IL-12 challenge [2] | Confirms potent inhibition of TYK2-dependent signaling in vivo. |
| IL-17 Production | Significantly reduced [2] | Inhibition of the Th17 immune response. |
A critical finding was that the dual inhibition of JAK1 and TYK2 provided by this compound was more effective at reducing psoriasis-like pathogenesis than genetic inhibition of TYK2 alone, highlighting the therapeutic potential of targeting multiple JAK pathways simultaneously [1].
The diagram below outlines the typical workflow for an in vivo efficacy study using this compound in the imiquimod-induced psoriasis model.
This compound is a well-characterized, potent inhibitor of TYK2 and JAK1 that has demonstrated significant efficacy in a standard preclinical model of psoriasis. The provided protocols and data offer a solid foundation for researchers to utilize this compound in mechanistic and therapeutic studies related to JAK-STAT dependent inflammatory diseases.
This compound is an orally active, ATP-competitive small-molecule inhibitor known for its selectivity towards Tyrosine Kinase 2 (TYK2) and Janus kinase 1 (JAK1) [1] [2]. Its primary mechanism involves inhibiting the signal transduction of key cytokines implicated in autoimmune and inflammatory diseases, such as IL-12, IL-23, and IL-22 [1] [3]. This makes it a promising candidate for research in pathologies like psoriasis.
The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against JAK family members, which form the basis for its selectivity profile.
| Target | Reported IC₅₀ (nM) | Assay Type | Selectivity Inference |
|---|---|---|---|
| TYK2 | 0.6 - 13 nM [4] [2] | Cell-free kinase assay | Primary Target |
| JAK1 | 23 - 59 nM [4] [2] | Cell-free kinase assay | Secondary Target |
| JAK2 | 26 - 880 nM [4] [2] | Cell-free kinase assay | Weaker inhibition |
| JAK3 | 41 - 1440 nM [4] [2] | Cell-free kinase assay | Weaker inhibition |
This protocol measures the compound's ability to inhibit downstream phosphorylation of STAT proteins in cell lines [1].
The following diagram illustrates the experimental workflow for this protocol:
This protocol assesses the functional consequence of JAK pathway inhibition by measuring cytokine output.
This is a standard preclinical model for evaluating the efficacy of compounds for psoriasis treatment [1] [2].
The signaling pathways targeted by this compound in this model can be visualized as follows:
SAR-20347 is highly soluble in DMSO but has poor aqueous solubility. The table below summarizes the key quantitative data for your experiments.
| Property | Value / Condition | Citation |
|---|---|---|
| Solubility in DMSO | 100 mg/mL (224.80 mM) | [1] [2] [3] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] [2] |
| Purity | ≥98% (by HPLC) | [1] [4] |
| Appearance | Light yellow to yellow (or white to beige) solid powder | [1] [4] |
Here are detailed protocols for preparing stock and working solutions for your in vivo studies.
This concentrated stock is stable for long-term storage when handled properly.
This protocol uses a co-solvent system to achieve a concentration suitable for administration to animals [1] [2].
This compound is an ATP-competitive, small-molecule inhibitor that selectively targets the JAK family of tyrosine kinases [4] [5]. Its potency against different JAK isoforms is summarized in the table below.
| Target Kinase | Reported IC₅₀ (nM) | Citation |
|---|---|---|
| TYK2 | 0.6 - 13 | [2] [4] |
| JAK1 | 23 - 59 | [2] [4] |
| JAK2 | 26 - 880 | [2] [4] |
| JAK3 | 41 - 1440 | [2] [4] |
The following diagram illustrates how this compound inhibits the JAK-STAT signaling pathway, which is critical in inflammatory diseases like psoriasis.
Key cellular and in vivo findings that validate its biological activity include:
Here are solutions to common issues you might encounter when using this compound.
| Issue | Possible Cause | Solution & Prevention |
|---|---|---|
| Precipitation in working solution | Poor solubility in aqueous buffers; rapid dilution. | Use the sequential dilution method from Protocol 2. Ensure solvents are mixed thoroughly at each step. Do not store diluted working solutions. [1] [2] |
| Loss of activity | Repeated freeze-thaw cycles of stock solution; degradation. | Aliquot stock solution into single-use vials. Strictly adhere to recommended storage conditions (-80°C). [1] [2] |
| Low potency in cellular assay | Incorrect stock solution concentration; inactive compound. | Verify stock concentration by weighing powder accurately. Ensure DMSO is fresh and anhydrous. Use a positive control (e.g., a known JAK inhibitor) to validate your assay. |
| High background in control | DMSO cytotoxicity. | Final DMSO concentration in cell culture should typically not exceed 0.5%. Include a vehicle control with the same DMSO concentration. [5] |
The table below summarizes the critical storage and handling parameters for this compound to ensure its stability and performance in your experiments [1] [2].
| Parameter | Solid Powder | In Solvent (DMSO) |
|---|---|---|
| Short-Term Storage | 4°C for 2 years [2] | -20°C for 1 year [2] |
| Long-Term Storage | -20°C for 3 years [1] | -80°C for 2 years [2] |
| Thermal Stability | Stable at room temperature for 3 weeks during shipping [1] | -- |
| Solubility | -- | 100 mg/mL in DMSO (224.80 mM) [2] |
| Appearance | Light yellow to yellow solid [2] | -- |
Here are solutions to common problems researchers might encounter:
| Problem | Possible Cause | Solution & Prevention |
|---|---|---|
| Low Solubility / Precipitation | Absorbed moisture from air; old DMSO. | Use freshly opened, dry DMSO. Gently warm and sonicate the solution [2]. |
| Unexpectedly Low Activity | Compound degradation from improper storage. | Adhere to recommended storage temperatures. Aliquot the DMSO stock to avoid repeated freeze-thaw cycles [2]. |
| Failed In Vivo Dosing | Precipitation in the formulation. | Prepare the vehicle fresh before use and ensure the solution is clear before adding the next solvent [1]. |
This protocol is adapted from methods used to characterize this compound [3].
For animal studies, you can use the following validated formulation [1]:
This compound is a potent small-molecule inhibitor that primarily targets TYK2 and JAK1. It functions by blocking the cytokine-mediated activation of the JAK-STAT signaling pathway, which is aberrantly active in autoimmune diseases like psoriasis and certain cancers [3] [4]. The following diagram illustrates its mechanism.
This diagram shows that this compound exerts its effect by directly inhibiting the kinase activity of TYK2 and JAK1, preventing the downstream phosphorylation and activation of STAT proteins, and ultimately reducing the expression of pro-inflammatory genes [3].
Here are answers to some common questions researchers might have:
What is the typical dose range for SAR-20347 in cellular assays? In cellular assays, this compound is typically used in a dose range from 1 nM to 10 μM to establish a full dose-response curve [1].
What is the mechanism of action of this compound? this compound is a small molecule inhibitor that specifically targets JAK1 and Tyrosine Kinase 2 (TYK2). It inhibits signaling downstream of cytokine receptors for IL-12, IL-23, and IL-22, which are dependent on these kinases [1].
How can I improve the precision of my dose-response curve without using more resources? Employing statistically optimal experimental designs can minimize the number of required measurements to obtain a desired precision. For a 4-parameter model, a D-optimal design often requires only a control and three optimally chosen dose levels to efficiently estimate the curve's parameters [2].
A poorly designed experiment is a common source of unreliable results. The table below outlines potential issues and solutions related to the experimental design phase.
| Problem | Possible Cause | Solution / Recommended Practice |
|---|---|---|
| Imprecise parameter estimates (e.g., IC50/GR50) | Suboptimal selection and spacing of dose levels [2] | Use D-optimal design principles to select dose levels that maximize information gain [2]. |
| Inability to fit a robust curve | Insufficient number of dose levels or replicates [3] | Include a minimum of three dose levels plus a control. Increase replicate number for greater statistical power [3]. |
| High variability between experimental runs | Manual data handling and fragmented metadata [4] | Use a digital experimental pipeline (e.g., with Jupyter notebooks and Python packages) to automate layout and merge data with metadata, preventing errors [4]. |
| Results that are difficult to reproduce or interpret | Lack of standardized file structure and documentation [4] | Establish a clear project structure with separate folders for source code (SRC), raw input data (INPUT), and processed output (OUTPUT). Use Jupyter notebooks to document the entire workflow [4]. |
Based on the literature, here is a summary of the core methodology and key parameters for this compound assays.
Summary of Reported Protocol The activity of this compound was determined using cell-based assays that measure cytokine-induced STAT phosphorylation. Cells (such as TF-1 or NK-92 cell lines) are serum-restricted overnight and then plated. After pre-incubation with a serial dilution of this compound for 20 minutes, cells are stimulated with relevant cytokines (e.g., IL-22). Phosphorylation levels of STAT proteins are then quantified using a validated immunoassay [1].
Key Experimental Parameters
| Parameter | Details | Reference |
|---|---|---|
| Assay Type | Cytokine-induced STAT phosphorylation | [1] |
| Cell Lines | TF-1, NK-92, primary human CD4+ or CD14+ cells | [1] |
| Dose Range | 1 nM - 10 μM | [1] |
| Pre-incubation | 20 minutes with inhibitor | [1] |
| Stimulation | Cytokines (IL-12, IL-23, IL-22, IFN-α) | [1] |
| Readout | Phospho-STAT levels (e.g., using MSD plates) | [1] |
Understanding the biological context is crucial for troubleshooting. This compound acts by inhibiting the JAK-STAT pathway. The diagram below illustrates the key signaling pathways it affects.
To make your technical support center more specific, I suggest you consult the primary literature on this compound for more detailed protocols and potential issues discussed in the methods sections.
SAR-20347 is an experimental small-molecule inhibitor that primarily targets Janus kinase 1 (JAK1) and Tyrosine kinase 2 (TYK2). Its anti-inflammatory effect is achieved by inhibiting the signaling of pro-inflammatory cytokines from the Th17 network, such as IL-22 and IL-23 [1] [2].
The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values against the JAK family kinases:
| Target | Reported IC₅₀ (nM) | Source Assay |
|---|---|---|
| TYK2 | 0.6 | Biochemical kinase assay [3] |
| JAK1 | 23 | Biochemical kinase assay [3] |
| JAK2 | 26 | Biochemical kinase assay [3] |
| JAK3 | 41 | Biochemical kinase assay [3] |
One primary research article describes this compound as having specificity for JAK1 and TYK2 over other JAK family members, though the exact IC₅₀ values from that study were not fully detailed in the available excerpt [1]. The values in the table above, sourced from a commercial supplier, should be used as a key reference for its selectivity profile [3].
The therapeutic potential of this compound in inflammatory conditions like psoriasis is linked to its inhibition of key cytokine signaling pathways. The diagram below illustrates its primary molecular targets.
As shown, this compound acts by inhibiting TYK2 and JAK1, which disrupts the JAK-STAT signaling pathway downstream of multiple cytokines implicated in immune-mediated diseases [1] [4].
The following methodologies are adapted from published research on this compound and can be used to evaluate its activity and potential cellular effects.
This cell-based assay measures the inhibitor's effect on the downstream signaling cascade [1].
This protocol outlines how the compound's efficacy and tolerability were assessed in an animal model [1].
Direct and systematic studies on the cellular toxicity of this compound are not available in the searched literature. Your toxicity assessment should be guided by its mechanism of action and the context of its use.
Is there any direct data on the cellular toxicity of this compound? The available published research does not provide a detailed cytotoxicity profile (e.g., CC₅₀, therapeutic index). One study reported that a 60 mg/kg dose was effective and well-tolerated in a mouse model over the experiment's duration, but this is not a substitute for a thorough toxicological investigation [1].
What are the potential toxicity concerns based on its target profile? The main concern is mechanism-based toxicity. While this compound is more selective for TYK2 and JAK1, it also inhibits JAK2 at a similar potency to JAK1 (IC₅₀ of 26 nM) [3]. Inhibition of JAK2 is associated with hematological side effects, such as anemia and thrombocytopenia, as JAK2 is critical for signaling from erythropoietin and thrombopoietin receptors [4]. This should be a key consideration in your experimental planning.
How can I troubleshoot viability issues in my cell experiments?
SAR-20347 is a small-molecule inhibitor developed from the Sareum Kinase Inhibitor Library (SKIL) platform. Its primary mechanism involves making key hydrogen bond interactions with the kinase hinge region and directing substituents towards the selectivity pocket [1].
The table below summarizes its inhibitory activity (IC50 values) from biochemical and cellular assays [2] [1].
| Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Key Signaling Pathways Affected |
|---|---|---|---|
| TYK2 | 0.6 | 0.6 (in Jurkat cells) | IL-12, IL-23, Type I IFNs (IFN-α) |
| JAK1 | 23 | 23 (in Jurkat cells) | IL-6, IL-22, IFN-γ |
| JAK2 | 26 | 26 (in Jurkat cells) | IL-3, GM-CSF, EPO |
| JAK3 | 41 | 41 (in Jurkat cells) | IL-2, IL-4, IL-7, IL-15, IL-21 |
| Cellular Model (NK-92) | - | 126 (IL-12-mediated pSTAT4) | IL-12/IL-23 pathway (TYK2-dependent) |
This data confirms that this compound has a selectivity profile of TYK2 > JAK1 > JAK2 > JAK3 [2] [3]. It dose-dependently inhibits signaling from cytokines that depend on JAK1 and/or TYK2, including IL-12, IL-23, IL-22, and IFN-α [1].
This protocol measures the inhibitor's effect on downstream STAT phosphorylation, a direct readout of JAK activity [1].
This protocol evaluates the functional efficacy of this compound in a disease model driven by JAK1/TYK2-dependent cytokines [1].
Problem: Lack of potency in cellular assays.
Problem: Off-target effects observed.
Problem: Poor in vivo efficacy.
The diagram below illustrates the primary cytokine signaling pathways inhibited by this compound, highlighting its dual TYK2/JAK1 targeting.
Diagram: Primary Cytokine Pathways Inhibited by this compound. The diagram shows that this compound primarily inhibits signaling from IL-12/IL-23 (TYK2/JAK2), IL-22 (TYK2/JAK1), and IFN-α (TYK2/JAK1). The thickness of the inhibitor arrows represents the relative potency of this compound against each kinase.
The search results indicate that a key strategy for enhancing selectivity is to move from orthosteric ATP-competitive inhibitors to allosteric inhibitors.
Here are answers to frequently asked questions about this compound, formatted for a technical support center.
Q1: What are the primary targets and inhibitory profile of this compound? this compound is a small-molecule inhibitor that primarily targets the Janus kinase (JAK) family, with the following half-maximal inhibitory concentration (IC₅₀) values from cell-free assays [1] [2]:
| Target | Reported IC₅₀ (nM) |
|---|---|
| TYK2 | 0.6 nM |
| JAK1 | 23 nM |
| JAK2 | 26 nM |
| JAK3 | 41 nM |
Note: IC₅₀ values are from commercial supplier specifications [1] [2].
Its potency is greatest for TYK2, and it inhibits TYK2- and JAK1-mediated signaling of cytokines like IL-12 and IFN-α in cellular assays [2].
Q2: What in vivo efficacy data is available for this compound? Research indicates this compound is effective in disease models. In an imiquimod-induced psoriasis model in mice, this compound administration significantly reduced disease pathology, including keratinocyte activation and pro-inflammatory cytokine levels [3]. In another study, a dose of 60 mg/kg inhibited IL-12-induced IFN-γ production in mouse serum by 91%, demonstrating its ability to inhibit TYK2 signaling in vivo [1].
Q3: What are the known physicochemical properties and suggested formulations for in vivo studies? The table below summarizes key data for experimental planning.
| Property | Data / Suggested Formulation |
|---|---|
| Molecular Weight | 444.84 g/mol [1] [2] |
| CAS No. | 1450881-55-6 [1] [2] |
| In Vitro Solubility (DMSO) | 100 mg/mL (224.80 mM) [1] |
| In Vivo Formulation (Example 1) | 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% saline [1] |
| In Vivo Formulation (Example 2) | 5% DMSO + 95% Corn oil [2] |
For studies on JAK/STAT pathway inhibition, you can follow this general workflow to evaluate compound effects in vitro and in vivo:
This diagram outlines key steps for cell-based assays. Researchers typically pre-incubate cells with this compound before cytokine stimulation, then measure phosphorylation of STAT proteins to confirm pathway inhibition [3].
The primary solvent for SAR-20347 is DMSO. The table below summarizes the essential solubility data and stock solution preparation guidelines.
| Aspect | Details |
|---|---|
| Recommended Solvent | DMSO [1] [2] [3] |
| Solubility in DMSO | ~100 mg/mL (~224.80 mM) [1] [3] |
| Aqueous Solubility | Insoluble in water [1] |
| Stock Solution Prep | Dissolve in DMSO to desired concentration (e.g., 10-100 mM). Use sonication and warming if necessary [1]. |
| Key Consideration | DMSO is hygroscopic. Use fresh, dry DMSO to prevent water absorption that can affect solubility and compound stability [1] [2]. |
For animal studies, this compound requires specific formulations to ensure bioavailability. Below are two validated protocols for preparing dosing solutions.
| Formulation | Composition | Final Concentration | Preparation Method (for 1 mL solution) |
|---|---|---|---|
| Homogeneous Suspension [2] | 0.5% carboxymethyl cellulose (CMC) sodium salt solution | ≥ 5 mg/mL | Add 5 mg of this compound to 1 mL of 0.5% CMC-Na solution and mix vigorously. |
| Clear Solution 1 [1] [3] | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (5.62 mM) | 1. Add 100 µL of 25 mg/mL DMSO stock to 400 µL PEG300. 2. Add 50 µL Tween-80 and mix. 3. Add 450 µL saline. | | Clear Solution 2 [1] [3] | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.62 mM) | Add 100 µL of 25 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline. |
> Note on Preparation: All formulations should be prepared by adding co-solvents sequentially in the order listed. Ensure the mixture is clear at each step before adding the next solvent [1] [3].
Understanding the biological target of this compound can help in designing relevant experiments. The following diagram illustrates its mechanism of action and a key experimental finding.
In a mouse model of imiquimod-induced psoriasis, administration of this compound led to a striking decrease in disease pathology. This included reduced keratinocyte activation and lower levels of pro-inflammatory cytokines (IL-23, IL-17, IL-22) compared to controls [4]. This demonstrates the functional consequence of inhibiting the JAK/STAT pathway in vivo.
Q1: What is the long-term storage advice for this compound stock solutions?
Q2: My solution has precipitated. What should I do? If you observe precipitation, especially in aqueous formulations, try briefly warming the solution in a water bath (at 37-60°C) and sonicating it to re-dissolve the compound [1]. Always check for clarity before use in experiments.
Q3: Why is my cellular assay data inconsistent? Inconsistencies can often be traced to the DMSO stock solution. Ensure you are using fresh, dry DMSO and that your stock has not been through too many freeze-thaw cycles. Also, verify that the final concentration of DMSO in your cellular assays is low enough (typically ≤0.5%) to avoid cytotoxicity [4].
What is the primary mechanism of action of SAR-20347? this compound is a small-molecule ATP-competitive inhibitor that potently targets tyrosine kinases, primarily TYK2 and JAK1, thereby disrupting the JAK-STAT signaling pathway [1] [2]. It inhibits cytokine signaling dependent on these kinases, such as that from IL-12, IL-23, IL-22, and IFN-α [1].
What are the reported IC₅₀ values for this compound? The table below summarizes the inhibitory concentrations from biochemical assays [3] [4].
| Target | Reported IC₅₀ (nM) |
|---|---|
| TYK2 | 0.6 nM |
| JAK1 | 23 nM |
| JAK2 | 26 nM |
| JAK3 | 41 nM |
| Possible Cause | Suggested Solution |
|---|---|
| Insufficient inhibitor concentration | Use a dose-response curve (e.g., 1 nM - 10 μM) to determine the effective range in your specific cell system [1]. |
| Incorrect stock solution preparation | Ensure accurate weighing and complete dissolution in DMSO. Warm the DMSO stock slightly and sonicate if necessary [3]. |
| Rapid metabolic degradation in system | For long-term assays, consider adding fresh inhibitor or using a sustained-delivery system. |
| Possible Cause | Suggested Solution |
|---|---|
| Precipitation in aqueous culture media | Always prepare a fresh DMSO stock solution first, then dilute into pre-warmed media with vigorous agitation. Do not prepare stock solutions directly in water or buffer [3]. |
| Need for in vivo formulation | For animal studies, use a validated vehicle. One example is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline [3] [4]. |
| Possible Cause | Suggested Solution |
|---|---|
| Inhibition of JAK2 or JAK3 at higher concentrations | The selectivity of this compound is concentration-dependent (TYK2 > JAK1 > JAK2 > JAK3). Use the lowest effective concentration and include controls to rule out effects from JAK2/JAK3 inhibition, especially in hematopoietic systems [1] [3]. |
This protocol is adapted from published work demonstrating the inhibition of TYK2-dependent STAT4 phosphorylation [1] [3].
This protocol is based on studies using the imiquimod-induced psoriasis model [1] [3].
The diagram below illustrates the primary signaling pathways targeted by this compound and the experimental workflow for studying its effects.
When designing experiments with this compound, please note:
This guide provides essential information for researchers using the TYK2/JAK1 inhibitor this compound in experimental settings.
FAQ 1: What is the solubility and recommended storage of this compound? The handling and stability of this compound are critical for experimental reproducibility. Key data is summarized in the table below.
| Aspect | Specification |
|---|---|
| Molecular Weight | 444.84 g/mol [1] |
| CAS Registry No. | 1450881-55-6 [1] [2] |
| Recommended Solvent | DMSO [1] |
| Solubility in DMSO | 100 mg/mL (224.80 mM) [1] |
| Solubility in Water | < 0.1 mg/mL (insoluble) [1] |
| Appearance | Light yellow to yellow solid [1] |
| Powder Storage | -20°C for 3 years or 4°C for 2 years [1] |
| Solution Storage (DMSO) | -80°C for 2 years or -20°C for 1 year [1] |
Key Notes:
FAQ 2: What are the established protocols for preparing dosing solutions for in vivo studies? For animal studies, the literature provides two specific protocols for creating a stable, ready-to-dose suspension from the DMSO stock solution [1].
Protocol 1:
Protocol 2:
FAQ 3: What is the primary mechanism of action of this compound? this compound is a small-molecule inhibitor that targets the Janus kinase (JAK) family. It acts as an ATP-competitive inhibitor at the kinases' catalytic sites. Its potency against different JAK members varies, with the following half-maximal inhibitory concentration (IC₅₀) values measured in biochemical assays [1]:
| JAK Kinase | This compound IC₅₀ (nM) |
|---|---|
| TYK2 | 0.6 nM |
| JAK1 | 23 nM |
| JAK2 | 26 nM |
| JAK3 | 41 nM |
This profile makes it a potent, dual TYK2/JAK1 inhibitor [3] [2]. The following diagram illustrates the JAK-STAT signaling pathway that this compound inhibits.
FAQ 4: What are the key cellular and in vivo experimental protocols for this compound? The experimental use of this compound has been documented in several studies, which can serve as references for your own work.
In Vitro Cellular Assay (IL-12-induced STAT4 Phosphorylation)
In Vivo Model (Imiquimod-induced Psoriasis)
Given the lack of specific troubleshooting information in the available literature, here are general principles and suggestions for resolving common issues:
The following table summarizes the key stability information and recommended handling practices for SAR-20347 based on available supplier data [1] [2]:
| Aspect | Details |
|---|---|
| Recommended Stock Solvent | DMSO [1] [2] |
| Stock Solution Stability | -80°C: 2 years; -20°C: 1 year [1] |
| Freeze-Thaw Stability | Not explicitly tested. Recommended to aliquot and avoid repeated freeze-thaw cycles [1]. |
| Working Solution Stability | Use immediately for in vivo studies. For in vitro use, store at recommended temperatures and use within a short period [1] [2]. |
| Critical Consideration | Hygroscopic DMSO can significantly impact solubility; use freshly opened DMSO for stock preparation [1]. |
Here are the standard methods for reconstituting this compound and preparing it for experiments, which help maximize stability.
For cell-based assays, this compound is typically reconstituted in DMSO.
For animal studies, two validated formulations can be used to create stable suspensions or solutions [2]:
Problem: Poor solubility or compound crashing out of solution during dilution.
Problem: Loss of biological activity in assays.
Understanding the drug's mechanism can help in designing robust experiments. This compound is a potent small-molecule inhibitor that primarily targets the JAK-STAT signaling pathway [3].
In psoriatic inflammation, the JAK-STAT pathway is overactivated [3]. This compound inhibits TYK2 and JAK1, which blocks signaling from key cytokines like IL-12, IL-23, and IFN-α, thereby reducing the inflammatory response [3].
What is the purity of commercially available this compound? Suppliers like MedChemExpress offer the compound, but the specific purity percentage for each batch is listed on the Certificate of Analysis (COA) provided with the product [1].
Can this compound be used in experiments with human primary cells? Yes. The compound has been tested on isolated human CD4+ and CD14+ cells, where it inhibited cytokine-induced STAT phosphorylation [3].
Is this compound suitable for long-term in vivo studies? The available data is from acute models. For long-term studies, it is critical to establish the stability of your formulation and prepare fresh doses regularly [2] [3].
To ensure experimental reproducibility and compound integrity, please follow these guidelines:
The table below summarizes preparation methods for vehicle controls from supplier data and a published study.
| Application | Recommended Formulation | Preparation Method & Notes | Source |
|---|---|---|---|
| General In Vitro Use | 100% DMSO | Prepare stock solution at 55 mg/mL (123.64 mM). Sonication is recommended to aid dissolution. The solution should be clear. | [1] |
| In Vivo Administration (Solution) | 10% DMSO + 40% PEG 300 + 5% Tween 80 + 45% Saline | 1. Sequentially add solvents, clarifying after each step. 2. Sonication and/or heating may be necessary. 3. Final concentration: 2 mg/mL (4.5 mM). 4. Prepare working solution fresh for immediate use. | [1] | | In Vivo Administration (Suspension) | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 1. Add DMSO stock to the SBE-β-CD/Saline solution. 2. Final concentration: 2.5 mg/mL (5.62 mM) clear solution. 3. SBE-β-CD in Saline: Dissolve 2g SBE-β-CD in 10 mL Saline; stable 1 week at 4°C. | [2] | | Mouse Psoriasis Model | Not fully specified (likely similar to above) | Administered to wild-type mice by oral gavage as a control alongside SAR-20347 (50 mg/kg). | [3] |
Here are detailed methodologies for key experiments using this compound, as described in the publication by Works et al. [3].
This protocol measures the inhibition of JAK/STAT pathway signaling in cells.
This protocol evaluates the efficacy of this compound in a disease model.
Problem: this compound precipitates in vehicle solution.
Problem: High background or poor response in cellular assays.
Problem: Lack of efficacy in the in vivo model.
This diagram illustrates the key signaling pathways inhibited by this compound, based on its role in psoriasis pathogenesis and its primary targets.
SAR-20347 and Tofacitinib are small-molecule Janus kinase inhibitors but differ significantly in their selectivity, leading to distinct downstream effects.
| Feature | This compound | Tofacitinib |
|---|---|---|
| Primary Target | TYK2 and JAK1 inhibitor [1] | JAK1 and JAK3 inhibitor [2] |
| Key Cytokine Pathways Inhibited | IL-12, IL-23, IL-22, IFN-α [1] | Broad cytokine inhibition (IL-6, IL-15, IL-21, common gamma-chain cytokines) [2] |
| Developmental Status | Preclinical research phase [3] | FDA-approved for RA, PsA, UC, pcJIA [2] |
| Rationale for Use | Potentially superior efficacy in Th17-driven diseases (e.g., psoriasis) via dual TYK2/JAK1 blockade [1] | Broad-spectrum immunomodulation for multiple immune-mediated diseases [2] |
The diagram below illustrates the JAK-STAT signaling pathway and highlights where these inhibitors act.
The table below summarizes the available quantitative data for both compounds, which is derived from different experimental models.
| Compound | Experimental Model / Context | Key Efficacy Findings | Key Safety & Off-Target Findings |
|---|
| This compound | Imiquimod-induced psoriasis mouse model [1] | - Striking decrease in disease pathology
For researchers aiming to replicate or build upon these findings, here is a summary of the key methodologies cited.
1. Protocol: Kinase Inhibition Assay for this compound [1] This protocol is used to determine the compound's potency and selectivity against different JAK kinases.
2. Protocol: Cytokine-Induced STAT Phosphorylation (Cell-Based Assay) [1] This assay measures the functional cellular consequences of JAK inhibition.
3. Protocol: In Vivo Psoriasis Model [1]
The available data suggests distinct profiles for these inhibitors, guiding their potential application in research and therapy.
When working with or comparing these compounds, please consider:
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular signaling proteins that mediate cytokine signaling through the JAK-STAT pathway. Unlike other JAK family members (JAK1, JAK2, JAK3), TYK2 specifically transduces signals for key proinflammatory cytokines including IL-12, IL-23, and type I interferons, which play pivotal roles in immune-mediated inflammatory diseases such as psoriasis, psoriatic arthritis, and other autoimmune conditions [1] [2]. The strategic importance of TYK2 inhibition lies in its ability to modulate specific immune pathways without broadly suppressing JAK-dependent physiological functions, potentially offering a superior therapeutic window compared to pan-JAK inhibitors [3].
Two distinct pharmacological approaches have emerged for TYK2 inhibition: orthosteric inhibition represented by SAR-20347, which targets the conserved catalytic (JH1) domain competing with ATP binding, and allosteric inhibition represented by deucravacitinib, which uniquely binds to the regulatory (JH2) pseudokinase domain, inducing a conformational change that stabilizes TYK2 in an inactive state [1] [2] [3]. This fundamental difference in mechanism of action translates to significant variations in selectivity profiles, potential safety implications, and ultimately, clinical utility. The following comprehensive analysis compares these two TYK2 inhibitors across pharmacological, biochemical, and clinical dimensions to inform researchers and drug development professionals about their respective characteristics and applications.
Table 1: Fundamental Characteristics of this compound and Deucravacitinib
| Property | This compound | Deucravacitinib |
|---|---|---|
| Molecular Formula | C₂₁H₁₈ClFN₄O₄ | C₂₀H₂₂N₈O₃ |
| Molecular Weight | 444.84 g/mol | 425.47 g/mol |
| CAS Number | 1450881-55-6 | 1640881-50-6 |
| Mechanism of Action | Orthosteric inhibitor (ATP-competitive) | Allosteric inhibitor (regulatory domain binding) |
| Primary Targets | TYK2 > JAK1 > JAK2 > JAK3 | Highly selective TYK2 |
| Development Status | Preclinical research tool | FDA-approved (Sept 2022) for moderate-to-severe plaque psoriasis |
| Clinical Applications | Experimental only | Approved: Plaque psoriasis; Trials: Psoriatic arthritis, SLE, inflammatory bowel diseases |
This compound exists as a light yellow to yellow solid powder with predicted density of 1.4±0.1 g/cm³ and is characterized as a novel small molecule inhibitor with specificity primarily for TYK2 and JAK1 over other JAK family members [4] [5] [6]. Its current application is restricted to research purposes only, with no clinical approvals for therapeutic use. The compound is commercially available through chemical suppliers specializing in research compounds, with typical pricing ranging from approximately $30-40 per milligram, reflecting its status as a preclinical tool compound [4].
In contrast, deucravacitinib (marketed as Sotyktu) represents a first-in-class therapeutic agent that has successfully progressed through clinical development and regulatory approval processes [1] [7]. Its approval by the FDA in September 2022 for moderate-to-severe plaque psoriasis marked a significant milestone as the first TYK2 inhibitor approved for clinical use [1]. The compound continues to be evaluated in extensive clinical trials across multiple immune-mediated inflammatory conditions, demonstrating the pharmaceutical industry's confidence in its therapeutic potential and safety profile [2] [7].
Table 2: Inhibitory Activity and Selectivity Profiles
| Parameter | This compound | Deucravacitinib |
|---|---|---|
| TYK2 IC₅₀ | 0.6 nM | 0.2-1.0 nM (varies by assay) |
| JAK1 IC₅₀ | 23 nM | >10,000 nM (>10,000-fold selectivity) |
| JAK2 IC₅₀ | 26 nM | >10,000 nM (>10,000-fold selectivity) |
| JAK3 IC₅₀ | 41 nM | >10,000 nM (>10,000-fold selectivity) |
| Selectivity Ratio | TYK2>JAK1>JAK2>JAK3 (moderate selectivity) | Highly selective for TYK2 over JAK1/2/3 |
| Cellular TYK2 Inhibition | IL-12-mediated STAT4 phosphorylation (IC₅₀ = 126 nM) | IL-23/IL-12 signaling inhibition (IC₅₀ ~ 1-5 nM) |
| Key Off-target Risks | JAK1-mediated immune effects, JAK2 hematopoietic effects | Minimal off-target kinase activity |
The inhibitory profiles reveal fundamentally different selectivity characteristics between these compounds. This compound demonstrates a potent but multi-targeted inhibition pattern, with strong activity against TYK2 (IC₅₀ = 0.6 nM) but significant cross-reactivity with JAK1 (IC₅₀ = 23 nM), JAK2 (IC₅₀ = 26 nM), and JAK3 (IC₅₀ = 41 nM) [4] [5]. This pattern classifies this compound as a TYK2-preferential multi-JAK inhibitor rather than a truly selective TYK2 agent, which may have implications for its pharmacological effects and potential adverse event profiles.
Deucravacitinib exhibits exceptional functional selectivity for TYK2 over other JAK family members, with 100-to-2000-fold selectivity ratios in cellular assays [3] [7]. This remarkable specificity stems from its unique mechanism of allosteric inhibition through binding to the JH2 pseudokinase domain, which is structurally distinct from the highly conserved JH1 ATP-binding domain targeted by conventional kinase inhibitors [2] [3]. At therapeutic exposures, deucravacitinib achieves selective TYK2 inhibition without clinically meaningful inhibition of JAK1, JAK2, or JAK3, as demonstrated in whole blood assays comparing clinically achieved drug concentrations with inhibitory thresholds for each kinase [3].
Figure 1: Comparative selectivity profiles of this compound and deucravacitinib. This compound shows a TYK2-preferential multi-JAK inhibition pattern, while deucravacitinib demonstrates exceptional specificity for TYK2 over other JAK family members.
The determination of IC₅₀ values for kinase inhibition typically follows standardized biochemical kinase assays using purified kinase domains. For this compound, kinases are prepared in Base Reaction Buffer (20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO) with substrate added along with 1.5 mM CaCl₂, 16 μg/mL Calmodulin, and 2 mM MnCl₂ [4]. Varying concentrations of this compound in DMSO are added to the kinase reaction along with 10 μM ³³P-ATP (activity 0.01 μCi/μL final) for IC₅₀ determination via radioactive phosphorylation measurements [4].
For deucravacitinib, similar biochemical assays are employed but with emphasis on demonstrating mechanistic differentiation between JH1 catalytic domain binding and JH2 regulatory domain binding. The unique allosteric mechanism is confirmed through binding assays and crystallographic studies showing deformation of the TYK2 regulatory domain rather than competition at the ATP-binding site [2] [3]. These structural studies reveal how deucravacitinib stabilizes the JH2-JH1 domain interaction, maintaining TYK2 in an inactive conformation that cannot be activated by cytokine-receptor engagement [2].
Cellular inhibition of TYK2-dependent signaling is typically measured using phospho-STAT detection assays in relevant cell lines. For this compound, NK-92 cells (for IL-12/STAT4 signaling) or Jurkat cells (for IFN-α signaling) are plated in 96-well v-bottom plates in starvation medium, incubated with compound (0.5% DMSO) for 20 minutes at 37°C, 5% CO₂, and stimulated with individual cytokines [4] [6]. P-STAT levels are then measured in duplicate using MSD plates or similar immunoassay platforms following manufacturers' instructions [4].
For deucravacitinib, cellular activity is often assessed in primary human immune cells or specialized cell lines expressing relevant cytokine receptors. The functional selectivity is demonstrated through side-by-side comparisons of pathway inhibition, showing potent suppression of IL-12 and IL-23 signaling (TYK2-dependent) without significant inhibition of JAK1-dependent (IL-6, IL-7) or JAK2-dependent (erythropoietin) cytokine signaling [3]. These assays typically employ flow cytometric analysis of STAT phosphorylation or reporter gene assays in engineered cell lines to quantify pathway inhibition across multiple cytokine systems [3].
Figure 2: TYK2 signaling pathway and inhibition mechanisms. Both inhibitors disrupt TYK2-mediated signaling but through fundamentally different molecular mechanisms - this compound via competitive ATP binding in the catalytic JH1 domain, and deucravacitinib via allosteric stabilization of the regulatory JH2 domain.
In animal models of psoriasis, this compound has demonstrated significant disease-modifying effects. In a murine imiquimod-induced psoriasis model, administration of this compound (50 mg/kg by oral gavage) led to a striking decrease in disease pathology, including reduced activation of keratinocytes and proinflammatory cytokine levels compared with both TYK2 mutant mice and wild-type controls [4] [6]. Treatment with this compound (60 mg/kg) inhibited IL-12-induced IFN-γ production in serum by 91% compared to vehicle-treated animals, demonstrating potent TYK2 signaling blockade in vivo [4] [5]. These findings collectively indicate that dual inhibition of JAK1- and TYK2-mediated cytokine signaling may be more effective than TYK2 inhibition alone in reducing psoriasis pathogenesis in preclinical models [6].
Deucravacitinib has shown compelling activity across multiple autoimmune disease models. In phase 3 clinical trials for moderate-to-severe plaque psoriasis (POETYK PSO-1 and PSO-2), deucravacitinib demonstrated significant efficacy, with almost 70% of patients achieving PASI75 response by week 24, significantly superior to placebo and apremilast [1] [8]. A network meta-analysis of 20 randomized clinical trials containing 7,564 patients with moderate-to-severe psoriasis found that deucravacitinib at all dose levels (except for 3 mg every other day) ranked among the best treatments for achieving Physician's Global Assessment of "clear" or "almost clear" (PGA 0/1) and PASI-75 at 12-16 weeks [8]. Analysis ranking according to efficacy and safety showed deucravacitinib (3 mg QD and 3 mg BID) was the optimal treatment balance among oral systemic therapies for psoriasis [8].
The safety profile of this compound is less characterized due to its status as a preclinical tool compound. However, based on its pharmacological profile, potential safety concerns would be anticipated from its JAK1 and JAK2 cross-reactivity. Inhibition of JAK1 could affect immune surveillance and lipid metabolism, while JAK2 inhibition poses theoretical risks for hematopoietic suppression including anemia, neutropenia, and thrombocytopenia [1]. These potential class effects highlight the therapeutic advantage of more selective TYK2 inhibition.
Deucravacitinib has demonstrated a favorable safety profile in clinical trials consistent with its high selectivity for TYK2. In pooled analysis from phase 3 trials in psoriasis, the most common adverse events were nasopharyngitis and upper respiratory tract infections, with no significant laboratory abnormalities indicative of JAK1/2/3 inhibition observed [3] [8]. Importantly, deucravacitinib treatment was not associated with the hematologic changes, lipid abnormalities, or liver enzyme elevations that have been observed with broader JAK inhibitors, supporting its selective mechanism of action [3]. This clinical safety profile aligns with genetic evidence showing that humans with naturally occurring TYK2 loss-of-function variants (P1104A) are protected from autoimmune diseases without increased risk of serious infections or cancer [2].
The mechanistic differences between these inhibitors translate to distinct therapeutic implications. This compound's broader JAK inhibition profile may provide enhanced efficacy in certain disease contexts where multiple cytokine pathways drive pathology, particularly conditions with both innate and adaptive immune activation. However, this comes with a potential trade-off of broader immunosuppression and possible class-related adverse effects. The dual TYK2/JAK1 inhibition may be particularly relevant for conditions like psoriasis where multiple cytokine families (IL-23, IL-12, type I IFN, and others) contribute to disease pathogenesis [6].
Deucravacitinib's highly selective TYK2 inhibition aligns with a targeted immunomodulatory approach that preserves essential JAK-dependent physiological functions. This selectivity is particularly advantageous for chronic administration in autoimmune conditions requiring long-term treatment, where preservation of hematopoietic function (JAK2-dependent) and immune surveillance (JAK1- and JAK3-dependent) is clinically important [3]. The genetic validation for TYK2 inhibition—where humans with partial TYK2 deficiency show reduced autoimmune disease risk without increased infection susceptibility—provides strong support for this targeted approach [2]. Deucravacitinib's clinical success in psoriasis and its investigation in multiple other autoimmune conditions (SLE, inflammatory bowel diseases, psoriatic arthritis) demonstrates the therapeutic potential of this selective mechanism [1] [2] [7].
| Kinase Target | IC50 (nM) [1] [2] [3] | Primary Cytokine Signaling Pathways Affected [4] [5] [6] |
|---|---|---|
| TYK2 | 0.6 | IL-12, IL-23, Type I Interferons (IFN-α/β) |
| JAK1 | 23 | IL-6, IL-22, Common γ-chain cytokines (IL-2, IL-4, IL-7, etc.) |
| JAK2 | 26 | Erythropoietin (EPO), Thrombopoietin (TPO), GM-CSF |
| JAK3 | 41 | Common γ-chain cytokines (IL-2, IL-4, IL-7, etc.) |
This multi-kinase inhibition profile allows this compound to block signaling from a broad range of cytokines implicated in immune-mediated inflammatory diseases [4] [6]. The following diagram illustrates the key cytokine pathways that this compound inhibits through its action on JAK kinases.
The selectivity of this compound was established through standardized biochemical and cellular assays.
These experiments measure a compound's ability to directly inhibit kinase enzyme activity.
The workflow for this process is summarized below:
These tests confirm that the inhibitor is cell-permeable and active in a more physiologically relevant context.
The tables below summarize the inhibitory profiles of SAR-20347 and several approved JAK inhibitors.
Table 1: this compound Inhibitory Profile (IC50 in nM) This table details the potency of this compound against different JAK kinases from biochemical and cellular assays [1] [2] [3].
| Kinase Target (Biochemical Assay) | IC50 (nM) | Cellular Assay (Context) | Cellular IC50 (nM) |
|---|---|---|---|
| TYK2 | 0.6 [1] [2] [3] | IL-12-mediated STAT4 phosphorylation (NK-92 cells) | 126 [1] [4] |
| JAK1 | 23 [1] [2] [3] | IFN-alpha stimulated JAK1 phosphorylation (Jurkat cells) | 23 [2] |
| JAK2 | 26 [1] [2] [3] | IFN-alpha stimulated JAK2 phosphorylation (Jurkat cells) | 26 [2] |
| JAK3 | 41 [1] [2] [3] | IFN-alpha stimulated JAK3 phosphorylation (Jurkat cells) | 41 [2] |
Table 2: Comparison with Approved JAK Inhibitors This table compares the selectivity and primary approved uses of clinically available JAK inhibitors with this compound's pre-clinical profile [5] [6] [7].
| Inhibitor | Primary JAK Selectivity (vs. other JAKs) | Key Clinical Indications (Examples) |
|---|---|---|
| This compound | TYK2 > JAK1 > JAK2 > JAK3 [1] [4] | Pre-clinical tool compound [4] |
| Tofacitinib | JAK1, JAK3 [7] | Rheumatoid Arthritis, Psoriatic Arthritis [5] [7] |
| Baricitinib | JAK1, JAK2 [7] | Rheumatoid Arthritis, Atopic Dermatitis [5] [7] |
| Upadacitinib | JAK1 [7] | Rheumatoid Arthritis, Atopic Dermatitis, IBD [7] |
| Filgotinib | JAK1 [6] [7] | Rheumatoid Arthritis, Ulcerative Colitis [6] |
| Peficitinib | JAK3 [7] | Rheumatoid Arthritis (approved in Japan and Korea) [7] |
The following methodologies are crucial for interpreting the data in Table 1 and for experimental replication.
1. Biochemical Kinase Assay (IC50 Determination) This protocol is used to determine the IC50 values in cell-free systems, as detailed in Table 1 [1] [4].
2. Cell-Based STAT Phosphorylation Assay This protocol measures the inhibition of cytokine-induced signaling in cells, providing cellular IC50 values [1] [4].
3. In Vivo Psoriasis Model This describes the key in vivo experiment demonstrating the functional efficacy of this compound [1] [4].
The following diagram illustrates the JAK-STAT signaling pathway and the mechanism of TYK2/JAK1 inhibitors like this compound.
This diagram shows that cytokines like IL-12 and IL-23 bind to their receptors, activating associated JAK kinases (TYK2 and JAK1). These kinases then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and drive the transcription of pro-inflammatory genes. This compound acts as an ATP-competitive inhibitor, blocking the phosphorylation activity of TYK2 and JAK1 [5] [4].
The table below summarizes the inhibitory profile of SAR-20347, which has high potency against TYK2 and moderate potency against other JAK family members [1] [2].
| Target | IC50 (nM) (Cell-Free Assay) | Cellular Functional Assay (Example) |
|---|---|---|
| TYK2 | 0.6 nM | Inhibition of IL-12-induced STAT4 phosphorylation (IC50 = 126 nM in NK-92 cells) [3] |
| JAK1 | 23 nM | Inhibition of IFN-α-induced STAT phosphorylation [3] |
| JAK2 | 26 nM | Information missing |
| JAK3 | 41 nM | Information missing |
JAK inhibitors are classified by their target selectivity, which dictates therapeutic and safety profiles.
| Inhibitor | Primary Targets | Key Mechanistic Feature | Therapeutic Implication |
|---|---|---|---|
| This compound | TYK2, JAK1 [3] | ATP-competitive inhibitor of the catalytic (JH1) domain [3] | Broadly inhibits cytokines (IL-23, IL-12, IL-22, IFN-α) [3]; dual inhibition may offer superior efficacy in certain diseases like psoriasis [3]. |
| First-Generation JAKi (e.g., Tofacitinib) | JAK3, JAK1 > JAK2 [4] | ATP-competitive inhibitor of the catalytic (JH1) domain [5] | Broad anti-inflammatory effect; carries warnings for cardiovascular events, thrombosis, malignancy, and serious infections linked to broader JAK inhibition [4]. |
| Deucravacitinib | TYK2 [6] [4] | Allosteric inhibitor binding the regulatory (JH2) pseudokinase domain [6] [4] | Highly selective; blocks IL-23, IL-12, and Type I IFN pathways while preserving other JAK-mediated signals; improved safety profile with lower risk of laboratory abnormalities [6] [4]. |
The primary evidence for this compound's efficacy comes from an imiquimod-induced psoriasis-like dermatitis mouse model [3] [7].
Key Assays and Readouts:
The therapeutic benefit of this compound stems from simultaneous blockade of multiple cytokine pathways involved in autoimmune diseases like psoriasis.
As the diagram illustrates, this compound inhibits signaling of crucial cytokines:
Simultaneously inhibiting JAK1 and TYK2 provides broader and more effective suppression of the IL-23/IL-17 axis and IL-22-mediated responses than inhibiting either kinase alone [3] [7].
Kinase Inhibition Profile (IC₅₀) [1] [2] [3]
| Target Kinase | IC₅₀ (nM) | Assay Type |
|---|---|---|
| TYK2 | 0.6 | Cell-free assay |
| JAK1 | 23 | Cell-free assay |
| JAK2 | 26 | Cell-free assay |
| JAK3 | 41 | Cell-free assay |
Cellular and In Vivo Activity [1] [2]
| Activity Context | Experimental Finding |
|---|---|
| IL-12 signaling (NK-92 cells) | Inhibits IL-12-mediated STAT4 phosphorylation (IC₅₀ = 126 nM) and IFN-γ production. |
| Multiple Cytokine Signaling | Inhibits signaling from IL-12/IL-23, IL-22, and IFN-α receptors in cellular assays. |
| In Vivo Efficacy (Mouse) | 60 mg/kg dose inhibits serum IFN-γ production by 91%; reduces pathology in imiquimod-induced psoriasis model. |
The key data for SAR-20347 were generated using standardized biochemical and cellular assays.
This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of JAK family enzymes. This, in turn, prevents the phosphorylation and activation of STAT proteins, which are critical for the signaling of multiple cytokines involved in immune responses and psoriasis pathogenesis [1] [4].
The following diagram illustrates the key signaling pathways inhibited by this compound and the experimental workflow used to characterize it.
The table below compares the mechanisms and key experimental findings for SAR-20347 and other selected compounds.
| Compound Name | Primary Target(s) | Primary Mechanism Relevant to IL-22 | Key Experimental Findings on IL-22 Pathway |
|---|---|---|---|
| This compound | TYK2, JAK1 [1] [2] | Inhibits IL-22 receptor signaling (dependent on TYK2/JAK1) [1]. | Dose-dependently inhibited IL-22-dependent "Serum Amyloid A" in vivo [1] [2]. |
| Ritlecitinib | JAK3, TEC kinase family [3] | Inhibits γc cytokine signaling (e.g., IL-15), indirectly impacting immune cell function [3]. | Data on direct IL-22 inhibition is not featured in the provided results [3]. |
| BIX119 (RORγt inhibitor) | RORγt [4] | Inhibits the transcription of IL-22 in lymphocytes [4]. | In a HDM mouse model, inhibited IL-22 production by ~50% and reduced airway hyperresponsiveness and neutrophilia [4]. |
| Vitamin D (1,25(OH)₂D₃) | Vitamin D Receptor (VDR) [5] | VDR binds to a repressive Vitamin D Response Element (VDRE) in the IL-22 promoter [5]. | Reduced IL-22 production in human Th22 cells; effect was dependent on functional VDR [5]. |
| Fezakinumab | IL-22 cytokine [6] | Monoclonal antibody that neutralizes IL-22 [6]. | Studied in clinical trials for atopic dermatitis; specific quantitative data not in provided results [6]. |
Supporting experimental details help clarify how these compounds were evaluated.
The diagram below illustrates the different points of intervention for the compounds discussed.
This diagram shows the primary mechanisms: Fezakinumab directly neutralizes the cytokine; This compound blocks signal transduction at the receptor; BIX119 and Vitamin D work inside the cell to prevent the gene from being expressed.
The core data on this compound can be summarized in the following tables, which detail its inhibition potency across different experimental settings.
Table 1: Biochemical Kinase Inhibition Profile (IC₅₀ values) [1] [2]
This table shows the half-maximal inhibitory concentration (IC₅₀) of this compound against key kinases in cell-free biochemical assays. Lower values indicate greater potency.
| Kinase | Reported IC₅₀ (nM) | Source of Data |
|---|---|---|
| TYK2 | 0.6 - 13 nM | [1] [2] |
| JAK1 | 23 - 59 nM | [1] [2] |
| JAK2 | 26 - 880 nM | [1] [2] |
| JAK3 | 41 - 1440 nM | [1] [2] |
Table 2: Cellular Signaling Inhibition (IC₅₀ values) [3] [2]
This table shows the potency of this compound in inhibiting specific cytokine-induced signaling pathways within whole cells.
| Cellular Assay | Cell Line / Type | Pathway / Readout | IC₅₀ (nM) |
|---|---|---|---|
| IL-12-induced pSTAT4 | NK-92 cells | TYK2-dependent | 126 nM |
| IL-12-induced pSTAT4 | Human CD4+ cells | TYK2-dependent | 107 nM |
| IL-6-induced pSTAT3 | Human CD14+ cells | JAK1-dependent | 407 nM |
| IL-6-induced pSTAT3 | TF-1 cells | JAK1-dependent | 345 nM |
The data in the tables above were generated using standardized methodologies. Here is a detailed breakdown of the key experimental protocols cited in the search results.
1. Biochemical Kinase Inhibition Assay [3]
2. Cytokine-Induced STAT Phosphorylation (Cellular Assay) [3]
3. In Vivo Psoriasis Model [4] [3] [2]
The data demonstrates a direct link between the biochemical inhibition of TYK2/JAK1 and the observed cellular and in vivo effects.
The collective inhibition of these pathways by this compound resulted in a striking decrease in psoriasis-like pathology in mice, confirming that dual inhibition of TYK2 and JAK1 is more effective than targeting TYK2 alone [4] [3].
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of SAR-20347 against JAK family members from biochemical assays, with lower values indicating greater potency.
| Kinase Target | Reported IC₅₀ (nM) | Source / Assay Type |
|---|---|---|
| TYK2 | 0.6 | Cell-free kinase assay [1] [2] |
| JAK1 | 23 | Cell-free kinase assay [1] [2] |
| JAK2 | 26 | Cell-free kinase assay [1] [2] |
| JAK3 | 41 | Cell-free kinase assay [1] [2] |
This compound exhibits a clear selectivity profile: TYK2 > JAK1 ≈ JAK2 > JAK3 [1] [2]. Its high potency against TYK2 is a key feature.
In cellular and animal models, this compound effectively inhibits cytokine signaling and reduces disease pathology.
| Model System | Experimental Readout | Key Finding | Reference |
|---|---|---|---|
| NK-92 Cells | Inhibition of IL-12-induced STAT4 phosphorylation | IC₅₀ of 126 nM (TYK2-dependent event) [1] | |
| NK-92 Cells | Inhibition of IL-12-induced IFN-γ production | Dose-dependent inhibition [3] | |
| Mouse Model | Imiquimod-induced psoriasis | Striking decrease in disease pathology, reduced keratinocyte activation, and lower proinflammatory cytokine levels [3] | |
| Mouse Model | IL-12-induced IFN-γ production in serum (in vivo) | 60 mg/kg dose inhibited production by 91% [1] |
A key finding from the research is that the dual inhibition of both TYK2 and JAK1 by this compound was more effective at reducing psoriasis-like disease in a mouse model than inhibiting TYK2 alone [3]. This suggests a therapeutic advantage in targeting multiple cytokine pathways simultaneously.
The primary data comes from a detailed study that used several standard methodologies to validate the inhibitor's activity [3].
To understand how this compound works, it's helpful to view the JAK-STAT signaling pathway it inhibits. The diagram below illustrates the key steps from cytokine binding to gene regulation.
Cytokines like IL-12, IL-23, and IL-22, which are implicated in diseases like psoriasis, signal through specific JAK pairs [4] [5]. This compound, by inhibiting TYK2 and JAK1, blocks the signaling of this entire group of pathogenic cytokines [3].
This compound serves as an important research tool for proof-of-concept studies. Its selectivity profile makes it useful for:
For research purposes, commercial suppliers like MedChemExpress and Selleckchem provide this compound, listing it as "for research use only" [1] [2].
The different binding modes of orthosteric and allosteric TYK2 inhibitors lead to distinct downstream consequences. The following diagram illustrates the key mechanistic differences in how these inhibitors interact with the TYK2 protein.
This mechanistic difference is critical. This compound competes with ATP in the catalytic site, directly blocking kinase activity but affecting multiple JAK kinases due to the high conservation of this domain [1]. In contrast, deucravacitinib's allosteric binding to the unique regulatory domain stabilizes TYK2 in an inactive conformation, achieving high selectivity and minimizing off-target effects [2].
Key experimental findings that highlight the functional differences between these inhibitors are summarized below.
| Compound | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| This compound | In Vitro Kinase Assay | IC50: TYK2 (0.6 nM), JAK1 (23 nM), JAK2 (26 nM), JAK3 (41 nM). Demonstrates multi-kinase activity [3]. | [3] |
| This compound | Cell-Based (Human NK-92) | Inhibited IL-12-mediated STAT4 phosphorylation (IC50 = 126 nM), a TYK2-dependent event [4]. | [4] |
| This compound | In Vivo (Mouse Psoriasis Model) | Reduced disease pathology, keratinocyte activation, and pro-inflammatory cytokines. More effective than TYK2 inhibition alone [4]. | [4] |
| Deucravacitinib | Phase 3 Clinical Trials (Human) | Demonstrated significant efficacy and improved safety profile versus orthosteric JAK inhibitors, leading to FDA approval [2]. | [2] |
A common method to evaluate TYK2 inhibition in cells is the cytokine-induced STAT phosphorylation assay [4]. The general workflow is as follows:
The mechanistic differences have direct consequences for the projected safety profiles of these inhibitors: